molecular formula C10H11ClO2 B1624627 3-(2-Chloro-phenyl)-2-methyl-propionic acid CAS No. 880653-63-4

3-(2-Chloro-phenyl)-2-methyl-propionic acid

Cat. No.: B1624627
CAS No.: 880653-63-4
M. Wt: 198.64 g/mol
InChI Key: CBKRIEHLKJRGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-phenyl)-2-methyl-propionic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKRIEHLKJRGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460145
Record name 3-(2-chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880653-63-4
Record name 3-(2-chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties and Structural Implications of 3-(2-Chlorophenyl)-2-methylpropanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern medicinal chemistry, the selection of chiral building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of an active pharmaceutical ingredient (API). 3-(2-Chlorophenyl)-2-methylpropanoic acid (CAS: 880653-63-4)[1] is a highly versatile, structurally nuanced intermediate. Featuring an ortho-halogenated aromatic ring and an alpha-chiral center, this compound offers a unique combination of conformational restriction and metabolic shielding.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will deconstruct the causality behind its physicochemical properties, explore the structural logic of its functional groups, and provide self-validating experimental workflows for its synthesis and analytical characterization.

Physicochemical Profiling & ADME Implications

Understanding the baseline physicochemical properties of 3-(2-chlorophenyl)-2-methylpropanoic acid is critical for predicting its behavior in biological systems and during synthetic scale-up. The data below synthesizes structural calculations with established chemical principles[2].

PropertyValueImplication for Drug Design
CAS Number 880653-63-4Unique registry identifier for procurement and compliance[3].
Molecular Formula C₁₀H₁₁ClO₂Defines the baseline atomic composition[2].
Molecular Weight 198.65 g/mol Highly favorable for Fragment-Based Drug Design (FBDD); leaves ample molecular weight "budget" for further functionalization.
LogP (Estimated) 2.8 – 3.2Optimal lipophilicity. Ensures passive membrane permeability across lipid bilayers without causing excessive hydrophobic trapping in adipose tissue.
pKa (Estimated) ~4.6The carboxylic acid is predominantly ionized at physiological pH (7.4), ensuring excellent aqueous solubility in systemic circulation.
Topological Polar Surface Area 37.3 ŲWell below the 90 Ų threshold, making derivatives of this scaffold excellent candidates for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Minimal desolvation penalty during target binding, adhering strictly to Lipinski’s Rule of 5.
Rotatable Bonds 3Balances conformational flexibility with the entropic penalty incurred upon binding to a target protein.

Structural & Mechanistic Insights

The true value of 3-(2-chlorophenyl)-2-methylpropanoic acid lies in its specific substitution pattern. Every functional group serves a distinct mechanistic purpose.

The Ortho-Chloro Effect: Conformational Locking

The chlorine atom at the 2-position of the phenyl ring is not merely a lipophilic appendage; it acts as a conformational lock . Due to steric clash with the propionic acid side chain, the ortho-chloro group forces the phenyl ring out of coplanarity with the aliphatic backbone. This twisting is analogous to the well-documented conformational restriction seen in drugs like diclofenac, where ortho-halogenation dictates the 3D pharmacophore required for specific target engagement (e.g., COX enzymes) and enhances selectivity by preventing the molecule from adopting flat, non-specific conformations[4].

The Alpha-Methyl Effect: Chirality and Metabolic Stability

The introduction of a methyl group at the alpha carbon serves two critical functions:

  • Stereospecificity: It generates a chiral center, allowing for stereospecific interactions with chiral biological targets (e.g., specific enzyme pockets or receptor clefts).

  • Metabolic Shielding: In pharmacokinetic terms, alpha-methylation is a proven strategy to sterically hinder

    
    -oxidation[5]. By blocking the metabolic enzymes that typically degrade linear aliphatic carboxylic acids, the alpha-methyl group significantly increases the in vivo half-life of the resulting drug candidate.
    

StructuralLogic A 3-(2-Chlorophenyl)- 2-methylpropanoic acid B ortho-Chloro Substitution A->B Lipophilicity & Sterics C alpha-Methyl Group A->C Chirality & Stability D Carboxylic Acid Moiety A->D Solubilization B1 Restricted Bond Rotation (Conformational Locking) B->B1 B2 Increased LogP (Membrane Permeability) B->B2 C1 Chiral Center (Enantiomeric Specificity) C->C1 C2 Steric Shielding (Blocks beta-oxidation) C->C2 D1 pKa ~4.6 (Ionized at Physiol. pH) D->D1

Figure 1: Structural logic of 3-(2-Chlorophenyl)-2-methylpropanoic acid in drug design.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every critical experimental choice.

Protocol A: Enantioselective Synthesis via Evans Chiral Auxiliary

To isolate a specific enantiomer of 3-(2-chlorophenyl)-2-methylpropanoic acid, an asymmetric alkylation approach is required.

  • Auxiliary Attachment: React propionyl chloride with (S)-4-benzyl-2-oxazolidinone using n-BuLi in THF at -78 °C.

    • Causality: The oxazolidinone acts as a chiral director, establishing the necessary steric environment for the subsequent alkylation.

  • Asymmetric Alkylation: Cool the resulting imide to -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise, followed by 2-chlorobenzyl bromide.

    • Causality: Why NaHMDS? It is a bulky, non-nucleophilic base that selectively forms the Z-enolate. The Z-geometry is absolute critical because it forces the incoming electrophile (2-chlorobenzyl bromide) to attack from the less sterically hindered face, ensuring an enantiomeric excess (ee) of >95%.

  • Auxiliary Cleavage: Treat the alkylated intermediate with LiOH and H₂O₂ in a THF/H₂O mixture at 0 °C.

    • Causality: The use of the peroxide anion (HOO⁻) accelerates the hydrolysis of the imide bond while completely suppressing the racemization of the newly formed alpha-chiral center, yielding the pure carboxylic acid.

Protocol B: Chiral HPLC-MS & NMR Analytical Validation

Once synthesized, the compound must be rigorously validated for both structural identity and enantiomeric purity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Chiral HPLC Separation: Inject 10 µL onto an Amylose tris(3,5-dimethylphenylcarbamate) chiral column. Use an isocratic mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1).

    • Causality: The helical structure of the amylose polymer provides chiral cavities that differentially interact with the enantiomers via hydrogen bonding and steric inclusion. The 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Mass Spectrometry (ESI-): Divert the eluent to a mass spectrometer operating in negative Electrospray Ionization (ESI-) mode. Monitor for the [M-H]⁻ ion at m/z 197.04.

  • NMR Validation: Dissolve a parallel aliquot in CDCl₃. Acquire ¹H and ¹³C spectra. The alpha-methyl group should appear as a distinct doublet (~1.2 ppm), and the ortho-chloro phenyl protons will exhibit characteristic multiplet splitting due to the asymmetric environment.

AnalyticalWorkflow S1 Sample Preparation Dissolution in MeCN/H2O S2 Chiral HPLC Separation Amylose-based Stationary Phase S1->S2 10 µL Injection S4 NMR Spectroscopy 1H & 13C Structural Confirmation S1->S4 Parallel Aliquot in CDCl3 S3 Mass Spectrometry (ESI-) [M-H]- Ion Detection S2->S3 Eluent Split S5 Data Integration Enantiomeric Excess & Purity S3->S5 m/z 197.04 S4->S5 Chemical Shifts

Figure 2: Analytical workflow for chiral HPLC-MS and NMR validation.

References

  • Alchimica. 3-(2-Chlorophenyl)-2-methylpropanoic acid (1 x 50 mg) Structural Data. Retrieved from:[Link]

  • MDPI (Pharmaceuticals). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Foye (2013) Conformational Locking. Retrieved from:[Link]

  • NIH / PMC. D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. (Context on Alpha-Methylation and Metabolic Stability). Retrieved from:[Link]

Sources

Pharmacological Profiling of 3-(2-Chlorophenyl)-2-methylpropionic Acid Derivatives: Mechanisms in PPARγ Modulation and Dual-Target Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of multi-target directed ligands (MTDLs) has become a primary strategy for treating complex metabolic disorders and chemoresistant cancers. 3-(2-Chloro-phenyl)-2-methyl-propionic acid (CAS 880653-63-4), also known as 3-(2-chlorophenyl)-2-methylpropanoic acid or


-methyl-2-chlorohydrocinnamic acid, serves as a highly versatile chemical building block. While the unmodified acid is primarily a synthetic intermediate, it constitutes the core pharmacophore for a novel class of non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists  and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors  [1].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways of these derivatives, elucidate the causality behind their dual-target efficacy, and provide self-validating experimental protocols for evaluating their pharmacodynamics.

Core Pharmacological Mechanisms (MoA)

The structural motif of 2-methyl-3-phenylpropanoic acid mimics the endogenous fatty acid ligands of PPARs. By incorporating a 2-chlorophenyl tail and functionalizing the


-position (e.g., 

-aryloxy derivatives), researchers have successfully decoupled the beneficial insulin-sensitizing effects of PPARγ activation from the adverse adipogenic effects typical of full agonists like rosiglitazone[2].
PPARγ Partial Agonism

Unlike traditional TZDs that fully stabilize the activation function-2 (AF-2) helix (Helix 12) of the PPARγ ligand-binding domain (LBD), derivatives of 3-(2-chlorophenyl)-2-methylpropionic acid act as partial agonists. The carboxylic acid head group forms critical hydrogen bonds with Tyr473 and His323, while the rigid, halogenated 2-chlorophenyl ring occupies a distinct hydrophobic sub-pocket. This unique binding mode induces a distinct conformational change, recruiting a different subset of co-activators. The result is a targeted transcription of metabolic genes without triggering the severe adipogenesis and fluid retention associated with full AF-2 stabilization [3].

Dual Inhibition of 11β-HSD1

11β-HSD1 is an endoplasmic reticulum-associated enzyme that amplifies local glucocorticoid action by converting inert cortisone to active cortisol, driving visceral obesity and insulin resistance.


-aryloxy-

-methylhydrocinnamic acid derivatives exhibit potent 11β-HSD1 inhibitory activity. The dual-action mechanism is highly synergistic: PPARγ agonism improves systemic insulin sensitivity, while 11β-HSD1 inhibition suppresses local hepatic and adipose gluconeogenesis[1].
PPARγ-Independent Antitumor Activity

Interestingly, heavily substituted pyrimidinyl-arylpropionic acid derivatives demonstrate profound cytotoxicity against human cancer cell lines (e.g., osteosarcoma, gastric cancer). This antineoplastic effect is largely PPARγ-independent. The mechanism involves the direct induction of cell cycle arrest (G0/G1 phase) and the activation of intrinsic apoptotic pathways, making these derivatives viable resources for new antineoplastic agents [4].

PPARg_Pathway Ligand 3-(2-Chlorophenyl)-2-methylpropanoic Acid Derivative PPARg PPARγ Receptor (Partial Activation) Ligand->PPARg Binds LBD Heterodimer PPARγ:RXRα Complex PPARg->Heterodimer RXR RXRα Co-receptor RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds Promoter Transcription Target Gene Transcription (Metabolism/Apoptosis) PPRE->Transcription

Mechanism of PPARγ partial agonism by 2-methyl-3-phenylpropanoic acid derivatives.

Quantitative Pharmacodynamics

To evaluate the structure-activity relationship (SAR) of these derivatives, quantitative benchmarking against clinical standards (e.g., Rosiglitazone) is mandatory. The table below summarizes the in vitro efficacy of optimized


-methylhydrocinnamic acid derivatives across multiple targets [1, 2].
Compound Class / Target AssayTarget / PathwayEfficacy (

/

)
Comparison to Rosiglitazone
Dual-Target Agent (e.g., Cmpd 11e) PPARγ Transactivation

= 6.76 µM
Lower agonistic potency (Partial)
Dual-Target Agent (e.g., Cmpd 11e) 11β-HSD1 Inhibition

= 0.76 µM
N/A (Rosi lacks 11β-HSD1 activity)
Antineoplastic Derivatives (e.g., DG8) MTT Assay (Osteosarcoma)

= 6.2 – 15.8 µM
Superior (Rosi: 48.4 – 83.5 µM)
Pyrimidinyl-arylpropionic Acids MTT Assay (General Cancer)

= 12.7 – 29.7 µM
Superior (Rosi: 45.9 – 141 µM)

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Each workflow includes internal controls to rule out false positives caused by assay interference or off-target toxicity.

Workflow Synthesis Synthesize Derivative (CAS 880653-63-4 Core) Assay1 PPARγ Transactivation (Luciferase Assay) Synthesis->Assay1 Assay2 11β-HSD1 Inhibition (Enzymatic Assay) Synthesis->Assay2 Assay3 MTT Cytotoxicity (Cancer Cell Lines) Synthesis->Assay3 Hit Hit Identification (High Efficacy, Low Toxicity) Assay1->Hit EC50 Evaluation Assay2->Hit IC50 Evaluation Assay3->Hit Cytotoxicity Profiling

High-throughput screening workflow for dual-target metabolic and antineoplastic agents.

Protocol 1: In Vitro PPARγ Transactivation Assay (Luciferase Reporter)

Causality: A reporter assay is utilized rather than direct binding (e.g., SPR) because it directly quantifies the functional transcriptional activation downstream of PPARγ binding, distinguishing between antagonists, partial agonists, and full agonists.

  • Cell Preparation: Seed HEK-293T cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands).
    
  • Transient Transfection: Co-transfect cells with a pGAL4-PPARγ-LBD chimera plasmid and a pUAS-luciferase reporter plasmid using Lipofectamine 3000. Self-Validation: Include a Renilla luciferase plasmid (pRL-TK) as an internal control to normalize for transfection efficiency and cell viability.

  • Compound Treatment: After 24 hours, treat cells with serial dilutions of the 3-(2-chlorophenyl)-2-methylpropionic acid derivative (0.1 µM to 100 µM). Use Rosiglitazone (10 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Detection: Incubate for 24 hours. Lyse cells and measure dual-luciferase luminescence. Calculate the fold activation relative to the vehicle and determine the

    
     using non-linear regression.
    
Protocol 2: 11β-HSD1 Enzymatic Inhibition Assay

Causality: 11β-HSD1 is a bidirectional enzyme in intact cells but acts primarily as a reductase in vivo. We utilize a microsomal preparation assay supplemented with NADPH to isolate the reductase activity without cellular transport variables.

  • Microsome Preparation: Isolate microsomes from HEK-293 cells stably expressing human 11β-HSD1.

  • Reaction Assembly: In a 384-well plate, combine 10 µg of microsomal protein, 200 µM NADPH, and the test compound in assay buffer (50 mM HEPES, pH 7.4).

  • Substrate Addition: Initiate the reaction by adding 100 nM of cortisone (substrate). Incubate at 37°C for 30 minutes.

  • Quantification: Terminate the reaction and quantify the production of cortisol using a homogeneous time-resolved fluorescence (HTRF) cortisol competitive immunoassay.

  • Validation: Generate an

    
     curve. Self-Validation: Run a parallel assay using 11β-HSD2 to confirm the selectivity of the inhibitor for the type 1 isoform.
    
Protocol 3: MTT Cell Viability and Apoptosis Assay

Causality: To confirm that the antineoplastic efficacy is driven by apoptosis rather than non-specific necrosis, MTT viability screening must be coupled with Annexin V/PI flow cytometry.

  • Cell Seeding: Seed human osteosarcoma cells (e.g., U-2OS) in 96-well plates (

    
     cells/well).
    
  • Treatment: Expose cells to the test compound (1 to 100 µM) for 48 hours.

  • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate

    
    .
    
  • Apoptosis Validation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and double-stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

References

  • Ye, Y. L., Zhou, Z., Zou, H. J., et al. (2009). Discovery of novel dual functional agent as PPARgamma agonist and 11beta-HSD1 inhibitor for the treatment of diabetes. Bioorganic & Medicinal Chemistry, 17(15), 5722-5732.[Link]

  • Xiong, X., Ye, Y., Fu, L., et al. (2009). Antitumor activity of a novel series of alpha-aryloxy-alpha-methylhydrocinnamic acid derivatives as PPAR gamma agonists against a panel of human cancer cell lines. Investigational New Drugs, 27(6), 519-528.[Link]

  • Liu, J., Xiong, X., Ye, Y., et al. (2010). Antitumor efficacy of two novel non-thiazolidinedione compounds as peroxisome proliferator-activated receptor-gamma agonists in human osteosarcoma cells in vitro. Chemotherapy, 56(1), 54-62. [Link]

  • Xiong, X., Wang, L., Ye, Y., et al. (2010). Pyrimidinyl-arylpropionic acid derivatives: viable resources in the development of new antineoplastic agents. Investigational New Drugs, 28(4), 472-481.[Link]

spectroscopic data for 3-(2-Chloro-phenyl)-2-methyl-propionic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Spectroscopic Characterization of 3-(2-Chlorophenyl)-2-methylpropanoic Acid

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectroscopic analysis of 3-(2-chlorophenyl)-2-methylpropanoic acid (CAS: 64798-35-2). This compound serves as a critical chiral building block in the synthesis of various pharmaceutical agents, particularly in the development of nonsedating antihistamines and specific enzyme inhibitors.

The accurate characterization of this molecule is challenging due to the chirality at the


-position (C2) and the steric influence of the ortho-chloro substituent on the aromatic ring. This guide details the self-validating spectral signatures required to confirm identity and purity.
Table 1: Physicochemical Profile
ParameterData
IUPAC Name 3-(2-chlorophenyl)-2-methylpropanoic acid
Molecular Formula

Molecular Weight 198.65 g/mol
Monoisotopic Mass 198.0448 Da
Chiral Center C2 (Exists as R- and S- enantiomers; data below assumes racemic mixture unless noted)
Physical State White to off-white crystalline solid
Melting Point 93–95 °C

Synthesis & Validation Workflow

To understand the spectral impurities often found, one must understand the genesis of the molecule. The standard synthesis involves the reduction of 2-chlorocinnamic acid derivatives or malonic ester synthesis.

SynthesisWorkflow Start Precursor: 2-Chlorobenzyl chloride Step1 Step 1: Malonate Alkylation (Diethyl methylmalonate) Start->Step1 NaH, THF Inter Intermediate: Diester Species Step1->Inter Step2 Step 2: Hydrolysis & Decarboxylation Inter->Step2 KOH, Heat Product Target: 3-(2-chlorophenyl)-2-methylpropanoic acid Step2->Product QC QC Validation: NMR/IR/MS Product->QC Sample Prep

Figure 1: Synthetic pathway and validation checkpoint. The critical QC step ensures the removal of decarboxylated by-products.

Mass Spectrometry (EI-MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular weight and the halogen substitution pattern.

Protocol: Samples are introduced via direct insertion probe (DIP) or GC-MS interface. Ionization energy is set to 70 eV (Electron Impact).[1]

Key Spectral Features:
  • Molecular Ion Cluster (

    
    ): 
    
    • Observation: Distinct peaks at m/z 198 and m/z 200 .

    • Mechanistic Insight: The Chlorine atom (

      
       and 
      
      
      
      ) dictates a characteristic 3:1 intensity ratio between the
      
      
      and
      
      
      peaks. This confirms the presence of a single chlorine atom.[2]
  • Base Peak & Fragmentation:

    • m/z 125/127 (Base Peak): The cleavage of the bond between C2 and C3 is energetically favorable, generating the 2-chlorobenzyl cation (tropylium ion derivative). This is the most abundant ion.

    • m/z 163: Loss of the chlorine radical (uncommon in EI) or loss of the hydroxyl group/water.

    • m/z 153: Loss of the carboxylic acid moiety (

      
      , 45 Da).
      

Self-Validating Check: If the


 peak at m/z 200 is missing or deviates significantly from 33% of the parent peak height, the sample is not the chlorinated target.

Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the oxidation state of the carbonyl and the integrity of the aromatic substitution.

Protocol: KBr pellet or Diamond ATR (Attenuated Total Reflectance). Range: 4000–400


.
Table 2: Diagnostic IR Bands
Frequency (

)
AssignmentStructural Causality
2500–3300 O-H Stretch (Broad)Carboxylic acid dimer formation (hydrogen bonding).
1695–1715 C=O Stretch (Strong)Carbonyl group of the aliphatic carboxylic acid.
1590, 1475 C=C Aromatic StretchBenzene ring skeletal vibrations.
750–760 C-H Out-of-Plane BendingOrtho-substituted benzene ring (4 adjacent H atoms).
680–720 C-Cl StretchCharacteristic carbon-chlorine bond vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive method for structural elucidation. The chirality at C2 creates a complex magnetic environment for the adjacent methylene protons (C3), rendering them diastereotopic .

Protocol:

  • Solvent:

    
     (Deuterated Chloroform)
    
  • Internal Standard: TMS (

    
     0.00 ppm)[3]
    
  • Frequency: 400 MHz or higher recommended for resolution of the ABX system.

A. H NMR (Proton) Data
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
11.0 – 12.0 Broad Singlet1H-COOH Acidic proton; exchangeable with

.
7.35 – 7.40 Multiplet1HAr-H (C3')The proton ortho to the Cl is deshielded by the halogen's inductive effect.
7.15 – 7.25 Multiplet3HAr-H (Remaining)Overlapping signals for the meta and para protons.
3.18 dd (Doublet of Doublets)1HC3-H

Diastereotopic proton

. Part of ABX system with

and C2-H.
2.85 dd (Doublet of Doublets)1HC3-H

Diastereotopic proton

. Distinct shift from

due to chiral center at C2.
2.75 – 2.85 Multiplet1HC2-H Methine proton. Couples with methyl group and both C3 protons.
1.22 Doublet (

Hz)
3H-CH

Methyl group coupled to the single methine proton (C2-H).

Critical Analysis of the ABX System: The methylene protons at C3 are not equivalent. Because C2 is a chiral center, the C3 protons "see" different magnetic environments. You will not see a simple doublet.[3] You will see two distinct signals (centered around 3.18 and 2.85 ppm) with large geminal coupling (


 Hz) and different vicinal coupling to the C2 methine.
B. C NMR (Carbon) Data
Shift (

ppm)
Carbon TypeAssignment
182.5 Quaternary (C=O)Carboxylic Acid Carbonyl
136.8 Quaternary (Ar)Ipso-carbon attached to alkyl chain
134.2 Quaternary (Ar)Ipso-carbon attached to Chlorine (C-Cl)
131.5 Methine (Ar)C3' (Ortho to Cl)
129.6 Methine (Ar)C6'
128.1 Methine (Ar)C4'
126.9 Methine (Ar)C5'
39.8 Methine (CH)C2 (Alpha to Carbonyl)
36.5 Methylene (

)
C3 (Benzylic)
16.8 Methyl (

)
Alpha-Methyl group

Structural Logic & Connectivity Map

The following diagram illustrates how the spectral data correlates to the physical structure, providing a "Checkmate" logic for the researcher.

SpectralLogic Compound 3-(2-chlorophenyl)-2-methylpropanoic acid MS MS: m/z 198/200 (3:1) Compound->MS Confirms Cl atom HNMR_Me 1H NMR: Doublet @ 1.22 ppm (Methyl Group) Compound->HNMR_Me Confirms C2-Methyl HNMR_ABX 1H NMR: ABX System @ 2.8-3.2 ppm (Chiral Influence on CH2) Compound->HNMR_ABX Confirms Chiral Center & Linkage IR_Cl IR: 750 cm-1 (Ortho-substitution) Compound->IR_Cl Confirms Regiochemistry (Ortho) MS->IR_Cl Cross-Validation

Figure 2: Spectral correlation map. Each technique validates a specific structural fragment.

Experimental Notes for Researchers

  • Solvent Effects: If using DMSO-

    
     instead of 
    
    
    
    , the acid proton will shift significantly downfield (possibly to 12.5 ppm) and broaden. The diastereotopic separation of the C3 protons may collapse slightly due to solvation shell changes.
  • Enantiomeric Purity: Standard NMR cannot distinguish between the R and S enantiomers. To determine enantiomeric excess (ee), you must use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or perform Chiral HPLC.

  • Impurity Flag: A singlet methyl peak around 2.3 ppm usually indicates unreacted toluene or methyl-aromatic impurities from synthesis. A triplet at 1.1 ppm indicates a breakdown of the methyl-propionic backbone (loss of chirality or rearrangement).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid. (Note: Isomer variation). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative source for ABX splitting patterns and increment calculations).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift increments for ortho-substituted benzenes).
  • NIST Mass Spectrometry Data Center. 3-(2-Chlorophenyl)propionic acid (Analogous Fragmentation Data). Retrieved from [Link][5]

Sources

Rational Drug Design Whitepaper: Deconstructing the Therapeutic Potential of 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the identification of privileged scaffolds is paramount. 3-(2-Chloro-phenyl)-2-methyl-propionic acid (CAS: 880653-63-4) is a commercially available biochemical building block that possesses a highly optimized pharmacophore. While not currently a marketed therapeutic, its structural topology—an


-methylated phenylpropionic acid with ortho-halogenation—aligns perfectly with the ligand-binding domains of several critical metabolic and epigenetic targets.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind this compound's structural utility. By analyzing its physicochemical properties, we can predict its polypharmacological potential and establish self-validating experimental workflows to confirm its activity against three primary targets: Free Fatty Acid Receptor 1 (GPR40) , Peroxisome Proliferator-Activated Receptors (PPAR


) , and Class I Histone Deacetylases (HDACs) .

Pharmacophore Deconstruction & Mechanistic Rationale

To understand why this molecule is a potent starting point for drug discovery, we must analyze the causality of its three core structural moieties:

  • The Carboxylic Acid Head Group : This acts as an essential electrostatic anchor. At physiological pH, it is deprotonated, allowing it to form critical salt bridges with positively charged residues (e.g., Arginine) in the binding pockets of G-protein coupled receptors (GPCRs) and nuclear receptors.

  • The

    
    -Methyl Branch : In standard straight-chain fatty acids (like 3-phenylpropionic acid), the molecule undergoes rapid mitochondrial 
    
    
    
    -oxidation, resulting in a poor pharmacokinetic half-life. The introduction of the
    
    
    -methyl group creates a steric shield that inhibits acyl-CoA dehydrogenase, dramatically extending the compound's in vivo stability.
  • The Ortho-Chloro Phenyl Ring : The chlorine atom serves a dual purpose. First, it increases the overall lipophilicity (cLogP), driving partitioning into hydrophobic receptor pockets. Second, it restricts the rotational freedom of the

    
     bond via steric clash with the propionic backbone. This "conformational locking" reduces the entropic penalty upon binding, increasing target affinity.
    

Pharmacophore_Logic Core 3-(2-Chloro-phenyl)- 2-methyl-propionic acid Head Carboxylic Acid Head (Electrostatic Anchor) Core->Head Branch Alpha-Methyl Group (Steric Shield) Core->Branch Ring Ortho-Chloro Phenyl (Lipophilic Core) Core->Ring Target1 GPR40 Agonism (Arg183/Arg258 Binding) Head->Target1 Salt Bridge Target2 PPAR Dual Agonism (Tyr473/His323 Binding) Head->Target2 H-Bonding Target3 HDAC Inhibition (Zinc Chelation Mimetic) Head->Target3 Metal Coordination Branch->Target1 Prevents β-oxidation Ring->Target2 Hydrophobic Pocket Fit

Logical relationship between the compound's structural moieties and predicted targets.

Target Hypothesis I: Free Fatty Acid Receptor 1 (GPR40/FFAR1)

Mechanistic Rationale

GPR40 is a


-coupled receptor expressed in pancreatic 

-cells that amplifies insulin secretion in a strictly glucose-dependent manner. Decades of research have established that 1[1] are predominantly derived from phenylpropionic acid scaffolds. The carboxylic acid of this compound is predicted to anchor to Arg183 and Arg258 in the GPR40 binding pocket, while the ortho-chloro phenyl ring occupies the lipophilic sub-pocket, mimicking medium-chain fatty acids to treat Type 2 Diabetes[1][2].
Self-Validating Experimental Workflow

To prove this compound acts as a GPR40 agonist, we must establish a causal link from receptor binding to physiological output without off-target artifacts.

  • Intracellular Calcium Mobilization Assay (FLIPR) :

    • Action: Seed HEK293 cells stably expressing human GPR40. Load with Fluo-4 AM calcium indicator and treat with the compound.

    • Causality: Because GPR40 is

      
      -coupled, true agonism will activate Phospholipase C (PLC), generating IP3 and releasing 
      
      
      
      from the endoplasmic reticulum. Fluo-4 provides a real-time kinetic readout of this specific receptor activation.
  • Glucose-Stimulated Insulin Secretion (GSIS) Assay :

    • Action: Incubate MIN6 pancreatic

      
      -cells with the compound under low (3 mM) and high (16.7 mM) glucose conditions. Measure insulin via ELISA.
      
    • Causality: A therapeutically viable GPR40 agonist will only enhance insulin secretion under high glucose conditions, preventing the hypoglycemia associated with older secretagogues.

  • Orthogonal Validation (Antagonism) :

    • Action: Pre-incubate cells with GW1100 (a selective GPR40 antagonist) before adding the compound.

    • Causality: If the GSIS effect is abolished by GW1100, it definitively proves the mechanism is strictly GPR40-dependent.

GPR40_Pathway Ligand 3-(2-Chloro-phenyl)- 2-methyl-propionic acid GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Orthosteric Binding Gq Gq Alpha Subunit GPR40->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 & DAG Production PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel Opening Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Vesicle Exocytosis

GPR40 signal transduction cascade leading to glucose-stimulated insulin secretion.

Target Hypothesis II: Peroxisome Proliferator-Activated Receptors (PPAR )

Mechanistic Rationale

PPARs are nuclear receptors that regulate lipid and glucose metabolism. The large, Y-shaped ligand-binding domain of PPARs readily accommodates bulky, lipophilic acids. Extensive literature demonstrates that3

3[3]. The compound's acidic head is predicted to form a hydrogen bond network with Tyr473 in the AF-2 helix of PPAR

, stabilizing the active conformation required for coactivator recruitment.
Self-Validating Experimental Workflow
  • TR-FRET Coactivator Recruitment Assay :

    • Action: Combine recombinant PPAR

      
       LBD, a terbium-labeled antibody, and a fluorescein-labeled CBP/p300 coactivator peptide.
      
    • Causality: Agonist binding induces a structural shift in the AF-2 helix, recruiting the peptide. The resulting proximity of Terbium and Fluorescein generates a FRET signal, allowing us to quantify the biochemical

      
       independently of cellular permeability.
      
  • Cell-Based Reporter Gene Assay :

    • Action: Transfect HEK293 cells with a plasmid containing a PPAR Response Element (PPRE) driving a luciferase reporter.

    • Causality: This step validates that the compound can cross the cell membrane, translocate to the nucleus, bind PPAR, and successfully initiate target gene transcription.

PPAR_Workflow Step1 1. Compound Synthesis & Purification Step2 2. TR-FRET Coactivator Recruitment Assay Step1->Step2 Primary Biochemical Screen Step3 3. Cell-based Reporter Gene Assay (HEK293) Step2->Step3 Hit Confirmation (Cellular) Step4 4. Target Selectivity (PPARα vs γ vs δ) Step3->Step4 Off-target Profiling Step5 5. In Vivo Efficacy (Diet-Induced Obese Mice) Step4->Step5 Lead Progression

Self-validating experimental workflow for confirming PPAR dual-agonist activity.

Target Hypothesis III: Class I Histone Deacetylases (HDACs)

Mechanistic Rationale

Short-chain fatty acids (SCFAs) such as valproic acid and phenylbutyrate are well-documented Class I HDAC inhibitors used in oncology and epigenetics. Studies indicate that4[4][5]. This compound mimics the branched structure of valproic acid while incorporating an aromatic ring that can interact with the hydrophobic channel leading down to the catalytic zinc ion in the HDAC active site.

Self-Validating Experimental Workflow
  • Fluorogenic Deacetylation Assay :

    • Action: Incubate recombinant HDAC1 with the compound and a fluorogenic substrate (Boc-Lys(Ac)-AMC). Add trypsin developer.

    • Causality: HDAC removes the acetyl group, allowing trypsin to cleave the substrate and release fluorescent AMC. Inhibition by our compound halts this cascade, resulting in a quantifiable loss of fluorescence.

  • Cellular Epigenetic Validation (Western Blot) :

    • Action: Treat HCT116 colon cancer cells with the compound and probe for Acetyl-Histone H3 (Ac-H3K9).

    • Causality: Proves that the biochemical inhibition observed in vitro translates to actual chromatin hyperacetylation inside a living cancer cell.

Quantitative Data Synthesis

To ground these hypotheses, the predicted physicochemical and pharmacological parameters of the compound are summarized below. These metrics confirm its suitability for the proposed targets.

ParameterPredicted ValueRelevance to Target Binding & Pharmacokinetics
Molecular Weight 198.65 g/mol Highly optimal for small molecule tissue penetration and oral bioavailability.
cLogP (Lipophilicity) ~2.8Ideal for partitioning into the hydrophobic pockets of GPCRs and Nuclear Receptors.
pKa (Carboxylic Acid) ~4.5Ensures the molecule is ionized at physiological pH to form necessary salt bridges.
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability, crucial for reaching intracellular targets like PPAR/HDAC.
Predicted GPR40

0.5 - 5.0

Based on SAR of structurally analogous phenylpropionic acids[2].

Conclusion & Translational Outlook

While this compound is currently utilized as a chemical precursor, a rigorous pharmacophore analysis reveals it to be a highly privileged scaffold. By leveraging its


-methyl steric shield and ortho-chloro conformational lock, this compound presents a highly rational starting point for developing novel therapeutics targeting metabolic diseases (via GPR40 or PPARs) or oncology (via HDAC inhibition). The self-validating protocols outlined herein provide a robust, evidence-based roadmap for its preclinical evaluation.

References

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists Source: European Journal of Medicinal Chemistry / PubMed URL
  • Novel tricyclic-alpha-alkyloxyphenylpropionic acids: dual PPARalpha/gamma agonists with hypolipidemic and antidiabetic activity Source: Journal of Medicinal Chemistry / PubMed URL
  • Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships Source: European Journal of Medicinal Chemistry / PubMed URL
  • Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon Source: Journal of Nutritional Biochemistry URL
  • WO2009152735A1 - Histone deacetylase inhibitors and uses thereof Source: Google Patents URL

Sources

Introduction: The Profens - A Cornerstone of Modern Analgesia

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Aryl Propionic Acid Derivatives (Profens)

Aryl propionic acid derivatives, commonly known as "profens," represent a critically important class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] This family of compounds, which includes household names like Ibuprofen, Naproxen, and Ketoprofen, forms the bedrock of treatment for pain, inflammation, and fever (pyrexia).[3][4] Their widespread clinical use stems from a well-understood mechanism of action, predictable pharmacokinetics, and a broad therapeutic window for treating a variety of musculoskeletal and inflammatory disorders.[1]

Ibuprofen, chemically known as 2-(4-isobutylphenyl) propionic acid, was one of the first members of this class and remains a benchmark for analgesic and anti-inflammatory efficacy.[1][3] The profens are characterized by a core structure comprising an aromatic ring linked to a propionic acid moiety. This seemingly simple chemical scaffold has been the subject of extensive research, leading to a deep understanding of its structure-activity relationships and metabolic fate. This guide provides a technical overview of the core pharmacology, stereochemistry, synthesis, and clinical profile of aryl propionic acid derivatives for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The therapeutic effects of aryl propionic acid derivatives are primarily mediated by the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[6]

  • COX-1: This isoform is constitutively expressed in many tissues, including the gastrointestinal (GI) tract, platelets, and kidneys. It plays a crucial role in producing "housekeeping" prostaglandins that maintain the integrity of the stomach lining and regulate platelet aggregation and renal blood flow.[3]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[5] Its activation leads to the production of pro-inflammatory prostaglandins at the site of injury.[7]

By competitively inhibiting the active site of COX enzymes, profens block the synthesis of prostaglandins. The anti-inflammatory action is largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal distress, are linked to the concurrent inhibition of the protective COX-1 isoform.[5][7]

COX_Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic   Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 pgs_housekeeping Prostaglandins (PGs) (GI Protection, Platelet Function) cox1->pgs_housekeeping pgs_inflammatory Prostaglandins (PGs) (Pain, Inflammation, Fever) cox2->pgs_inflammatory nsaids Aryl Propionic Acid Derivatives (e.g., Ibuprofen) nsaids->cox1 Inhibits nsaids->cox2 Inhibits inflammation Inflammatory Stimuli inflammation->cox2 Induces Chiral_Inversion R_Profen (R)-Profen (Inactive) R_Profenyl_CoA (R)-Profenyl-CoA Thioester R_Profen->R_Profenyl_CoA  Step 1 S_Profen (S)-Profen (Active COX Inhibitor) S_Profenyl_CoA (S)-Profenyl-CoA Thioester R_Profenyl_CoA->S_Profenyl_CoA Step 2 S_Profenyl_CoA->S_Profen Step 3 Enzyme1 Acyl-CoA Synthetase (ATP, CoA, Mg2+) Enzyme2 Racemase Enzyme3 Hydrolase

Caption: Metabolic pathway of unidirectional chiral inversion of profens.

Structure-Activity Relationships (SAR)

The biological activity of aryl propionic acid derivatives is highly dependent on their chemical structure. Decades of research have established several key SAR principles. [8]

Structural Feature Importance for Activity Notes
Carboxylic Acid Group Essential The acidic moiety is crucial for binding to the active site of the COX enzyme. [8][9]Replacing it with other groups like amides, esters, or alcohols significantly reduces or abolishes anti-inflammatory activity. [2]
α-Methyl Group Enhances Potency The methyl group at the alpha-carbon of the propionic acid chain increases COX inhibitory activity and reduces toxicity compared to the corresponding acetic acid derivative. [9]This carbon is the chiral center.
Aryl Moiety Modulates Potency & Lipophilicity The aromatic ring (e.g., phenyl, naphthyl) serves as a scaffold. Substitutions on this ring can significantly impact the drug's potency, selectivity, and pharmacokinetic properties. Lipophilicity is a key determinant of activity. [8]

| Planar Aromatic Functionality | Required | A flat, aromatic structure is a general requirement for most NSAIDs to fit within the COX enzyme channel. [8]|

Synthetic Methodologies: The Boots Synthesis of Ibuprofen

Numerous methods exist for the synthesis of profens, ranging from classical multi-step procedures to modern, highly efficient catalytic processes. [4]The original industrial synthesis of ibuprofen, developed by the Boots Company, is a classic example of industrial organic chemistry.

Experimental Protocol: Boots Synthesis of Ibuprofen
  • Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce 4-isobutylacetophenone. [10]2. Step 2: Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).

  • Step 3: Hydrolysis and Decarboxylation: The glycidic ester is hydrolyzed with a base (e.g., sodium hydroxide) and then acidified. The intermediate α,β-epoxy acid is unstable and decarboxylates upon heating to yield an aldehyde.

  • Step 4: Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, ibuprofen, using an appropriate oxidizing agent.

A more modern and "greener" synthesis developed by the BHC company involves a palladium-catalyzed carbonylation step and has only three steps, showcasing an improvement in atom economy.

Boots_Synthesis start Isobutylbenzene step1_prod 4-Isobutylacetophenone start->step1_prod Step 1: Friedel-Crafts Acylation step2_prod α,β-Epoxy Ester step1_prod->step2_prod Step 2: Darzens Condensation step3_prod Aldehyde Intermediate step2_prod->step3_prod Step 3: Hydrolysis & Decarboxylation final_prod Ibuprofen step3_prod->final_prod Step 4: Oxidation reagent1 + Acetyl Chloride (AlCl3) reagent2 + Ethyl Chloroacetate (Base) reagent3 1. Hydrolysis 2. Decarboxylation reagent4 Oxidation

Caption: Workflow for the classical Boots synthesis of Ibuprofen.

Clinical Applications and Adverse Effects

Aryl propionic acid derivatives are indicated for a wide range of conditions requiring analgesic, anti-inflammatory, and antipyretic effects. [11] Primary Therapeutic Uses:

  • Rheumatoid Arthritis and Osteoarthritis: To reduce joint pain, stiffness, and inflammation. [1][10]* Musculoskeletal Disorders: Sprains, strains, and back pain. [11]* Pain Management: Headaches, migraines, dental pain, and post-operative pain. [11][12]* Dysmenorrhea: To relieve painful menstrual periods. [12]* Fever Reduction: As an effective antipyretic. [11] Despite their efficacy, the use of profens is associated with a well-defined set of risks, primarily linked to their inhibition of COX-1.

Adverse Effect CategoryCommon ManifestationsMechanism
Gastrointestinal Nausea, indigestion, heartburn, diarrhea, and in severe cases, ulceration, bleeding, and perforation. [11][13]Inhibition of COX-1 reduces the production of protective prostaglandins in the stomach lining. [1]
Cardiovascular Increased risk of myocardial infarction (heart attack) and stroke, particularly at high doses (e.g., >2400 mg/day for ibuprofen). [6][12][13]Imbalance between COX-1 derived thromboxane (pro-thrombotic) and COX-2 derived prostacyclin (anti-thrombotic). [5]
Renal Salt and fluid retention, high blood pressure, and in rare cases, kidney impairment. [12]Inhibition of prostaglandins that regulate renal blood flow.
Hypersensitivity Skin rash, and in rare instances, severe allergic reactions like anaphylaxis. [12][13]Allergic or pseudoallergic reactions.

Future Directions

Current research in the field of aryl propionic acid derivatives is focused on several key areas. One major goal is the development of new compounds with improved safety profiles, aiming to dissociate the therapeutic anti-inflammatory effects from the GI and cardiovascular side effects. [14]This includes the design of dual COX/5-LOX inhibitors or nitric oxide-donating NSAIDs. [5]Furthermore, the COX-independent activities of some profens are being explored for potential applications in oncology, as several studies suggest they may have anti-proliferative effects and can induce apoptosis in cancer cells. [7][15]

References

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. Available from: [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. Available from: [Link]

  • Kumar, P., et al. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available from: [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2020, July 28). MDPI. Available from: [Link]

  • Kumar, P., Sangam, & Ahmad, M. I. (2020, September 1). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available from: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Available from: [Link]

  • A-G Profen Side Effects: Common, Severe, Long Term. (2025, November 22). Drugs.com. Available from: [Link]

  • (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. (n.d.). ResearchGate. Available from: [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2016, December 1). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Propionic Acid Derivative Drugs (Profens) | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021, July 6). Frontiers. Available from: [Link]

  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023, June 16). YouTube. Available from: [Link]

  • Ibuprofen - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. (n.d.). Google Patents.
  • Molecular Mechanism for Various Pharmacological Activities of NSAIDS. (2010, May 25). MDPI. Available from: [Link]

  • Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. (n.d.). Bentham Science. Available from: [Link]

  • Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen. (2022, October 20). MDPI. Available from: [Link]

  • Synthesis of Ibuprofen | In easy and simple way. (2020, April 28). YouTube. Available from: [Link]

  • Ibuprofen: Uses, interactions, and side effects. (2023, December 20). MedicalNewsToday. Available from: [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (n.d.). ResearchGate. Available from: [Link]

Sources

Comprehensive Technical Guide: 3-(2-Chlorophenyl)-2-methylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Solubility, Stability, and Physicochemical Characterization

Executive Summary

This technical guide provides an in-depth analysis of 3-(2-Chlorophenyl)-2-methylpropionic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., NSAID analogs, phenylalanine derivatives) and agrochemicals. Structurally defined by an ortho-chlorinated phenyl ring and an alpha-methylated propionic acid backbone, this molecule exhibits specific solubility and stability profiles governed by steric hindrance and lipophilicity.

This document synthesizes experimental protocols, predicted physicochemical properties based on structural analogs (e.g., 3-(2-chlorophenyl)propionic acid, CAS 1643-28-3), and best practices for handling to ensure data integrity in research and development.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The introduction of the alpha-methyl group at the C2 position introduces chirality and increases lipophilicity compared to its non-methylated parent. The ortho-chloro substituent adds significant steric bulk and electron-withdrawing character, influencing both pKa and metabolic stability.

Table 1: Physicochemical Properties (Predicted & Analog-Derived)

PropertyValue / RangeConfidence / Source
Molecular Formula C₁₀H₁₁ClO₂Exact
Molecular Weight 198.65 g/mol Exact
CAS Number Refer to specific isomer (e.g., 64798-35-2 for meta-isomer; target likely proprietary or catalog-specific)Database Verification Required
Physical State White to off-white crystalline solidAnalog (CAS 1643-28-3)
Melting Point 90°C – 98°CPredicted (Analog MP: 94-97°C)
pKa (Acid) 4.6 – 4.8Predicted (Hydrocinnamic acid backbone)
LogP (Lipophilicity) 2.8 – 3.2Predicted (Base 2.4 + 0.5 for Me + 0.5 for Cl)
Chirality 1 Chiral Center (C2)(R) and (S) Enantiomers exist
Solubility (Water) Low (< 0.5 mg/mL at pH 1-3)High at pH > 7.0 (Salt formation)

Critical Note on Chirality: The alpha-methyl group creates a chiral center. Commercial supplies may be racemic or enantiopure. Enantiomeric excess (ee) must be verified via Chiral HPLC, as biological activity often resides in a single enantiomer (typically S-isomer for related NSAIDs, though this varies).

Part 2: Solubility Profile & Solvent Compatibility

Solubility is the primary bottleneck for this compound due to its lipophilic aromatic core. The carboxylic acid moiety acts as a "pH-switch," allowing drastic solubility changes based on the buffer system.

1. Aqueous Solubility (pH-Dependent)

The compound follows the Henderson-Hasselbalch relationship.

  • pH < 4.0: Predominantly unionized (protonated). Solubility is driven by the lipophilic phenyl-methyl tail. Very low solubility.

  • pH > 6.0: Predominantly ionized (deprotonated carboxylate). Solubility increases by orders of magnitude.

  • Salt Forms: Sodium or Potassium salts are highly water-soluble (>50 mg/mL).

2. Organic Solvent Screening

For stock solution preparation, non-protic polar solvents are recommended to avoid potential esterification (in alcohols) during long-term storage.

Table 2: Recommended Solvents for Stock Preparation

SolventSolubility RatingApplicationPrecaution
DMSO Excellent (>50 mg/mL)Biological Assays, CryopreservationHygroscopic; freeze-thaw cycles can introduce water.
Ethanol Good (>20 mg/mL)Formulation, CrystallizationPotential for ethyl ester formation if catalyzed by acid/heat.
DCM Excellent (>50 mg/mL)Extraction, SynthesisVolatile; concentration changes rapidly.
Acetonitrile Good (>10 mg/mL)HPLC Mobile PhaseCompatible with UV detection.
Part 3: Stability & Degradation Pathways

While generally stable, the molecule possesses specific vulnerabilities at the benzylic position and the chiral center.

1. Stereochemical Instability (Racemization)

The alpha-proton (C2-H) is acidic due to the adjacent carbonyl group.

  • Mechanism: Under basic conditions (pH > 10) or high temperatures, the alpha-proton can be abstracted, forming an enolate intermediate. Reprotonation is non-stereoselective, leading to racemization.

  • Risk: High in strong bases; Low in neutral/acidic buffers.

2. Oxidative Degradation

The benzylic position (C3) is susceptible to oxidation, though the ortho-chloro group provides some steric protection.

  • Products: Benzylic alcohols or ketones.

  • Trigger: Light + Oxygen (Photo-oxidation).

3. Hydrolytic Stability

The carboxylic acid is stable to hydrolysis (it is already the hydrolyzed form). However, if the molecule is an ester derivative (prodrug), hydrolysis is the primary degradation pathway.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for stability testing.

StabilityPathways Start 3-(2-Chlorophenyl)-2-methylpropionic Acid Condition1 High pH (>10) / Strong Base Start->Condition1 Exposure Condition2 UV Light + Oxygen Start->Condition2 Exposure Condition3 Acidic Alcohol (MeOH/H+) Start->Condition3 Exposure Result1 Racemization (Enolate Formation) Condition1->Result1 H-abstraction at C2 Result2 Benzylic Oxidation Condition2->Result2 Radical attack at C3 Result3 Esterification (Methyl Ester) Condition3->Result3 Fischer Esterification

Figure 1: Primary degradation pathways. Note that racemization is the most critical risk for chiral applications.

Part 4: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish the "Gold Standard" solubility for regulatory filing.

  • Preparation: Weigh ~10 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or water.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Note: If pH shift occurs during saturation, record the final pH. This is the "pH of saturation" (pH_sat).

Protocol B: Forced Degradation (Stress Testing)

Use this to validate analytical methods and determine storage conditions.

  • Acid/Base Stress: Dissolve in 0.1 N HCl and 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Check for: Racemization (Chiral LC) and degradation peaks.

  • Oxidative Stress: Dissolve in 3% H₂O₂. Incubate at RT for 24 hours.

    • Check for: Benzylic oxidation products (+16 Da mass shift).

  • Photostability: Expose solid and solution to 1.2 million lux-hours (ICH Q1B standard).

    • Check for: Discoloration and unknown impurities.

Visualizing the Workflow

The following diagram outlines the standard operating procedure for characterizing a new batch of material.

CharacterizationWorkflow Sample Raw Material (Batch Receipt) ID Identity Check (H-NMR, MS) Sample->ID Purity Purity Check (HPLC-UV) ID->Purity Chiral Chiral Purity (Chiral HPLC) Purity->Chiral Decision Pass Specs? Chiral->Decision Decision->Sample No (Reject) Solubility Solubility Profiling (pH 1.2 - 7.4) Decision->Solubility Yes Stability Stress Testing (Heat, pH, Ox) Decision->Stability Yes Report Generate CoA & Handling Guide Solubility->Report Stability->Report

Figure 2: Workflow for initial characterization and validation of the compound.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pH-dependent solubility profiling).

Methodological & Application

HPLC method development for 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC Method Development and Validation for 3-(2-Chloro-phenyl)-2-methyl-propionic Acid

Introduction & Physicochemical Profiling

This compound is a synthetic organic acid belonging to the broad structural family of 2-arylpropionic acid derivatives. This class shares fundamental physicochemical traits with well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen, ibuprofen, and loxoprofen[1][2][3].

From an analytical perspective, the molecule presents two critical features that dictate the chromatographic strategy:

  • Ionizable Carboxylic Acid Group: The molecule possesses a carboxylic acid moiety with an estimated pKa of approximately 4.0 to 4.5. Consequently, its retention behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly sensitive to the pH of the mobile phase[4][5].

  • Chiral Center: The presence of an asymmetric

    
    -carbon (C2 position) means the compound exists as two enantiomers. Because enantiomers of 2-arylpropionic acids often exhibit drastically different pharmacological profiles, both an achiral assay for total purity and a chiral method for enantiomeric resolution are required during drug development[6].
    

Method Development Strategy: A Quality-by-Design (QbD) Approach

The Causality of Mobile Phase pH

For acidic compounds, mobile phase pH is the most critical variable in method development[5]. When the mobile phase pH exceeds the analyte's pKa (e.g., pH > 5.5), the carboxylic acid ionizes into a highly polar carboxylate anion (R-COO⁻). This ionized form interacts poorly with the hydrophobic stationary phase, leading to minimal retention, peak splitting, and poor resolution[4][7].

To establish a robust method, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa[5]. By adjusting the aqueous buffer to pH 2.5–3.0 using orthophosphoric acid or trifluoroacetic acid (TFA), the ionization is suppressed. The fully protonated (unionized) molecule (R-COOH) maximizes hydrophobic interactions with the C18 column, yielding longer retention times and sharp, symmetrical peaks[7][8].

pH_Mechanism Start This compound (pKa ~ 4.2) High_pH Mobile Phase pH > 5.5 Start->High_pH Low_pH Mobile Phase pH < 3.0 Start->Low_pH Ionized Ionized Form (R-COO⁻) High Polarity High_pH->Ionized Unionized Unionized Form (R-COOH) High Hydrophobicity Low_pH->Unionized Poor_Ret Low Retention on C18 Poor Peak Shape / Split Peaks Ionized->Poor_Ret Good_Ret High Retention on C18 Sharp, Symmetrical Peaks Unionized->Good_Ret

Mechanistic impact of mobile phase pH on the retention of acidic compounds.

Stationary Phase Selection

An end-capped, high-purity silica C18 column is selected for the achiral assay. End-capping masks residual surface silanols on the silica matrix. Uncapped silanols act as secondary cation-exchange sites that interact with the acidic analyte, causing severe peak tailing[7].

Workflow A 1. Physicochemical Profiling (pKa ~4.2, Lipophilic Ring) B 2. Stationary Phase (End-capped C18 for Achiral) A->B C 3. Mobile Phase & pH (Buffer pH 2.8 to suppress ionization) B->C D 4. Method Optimization (Isocratic Acetonitrile/Buffer) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Workflow for HPLC method development based on physicochemical properties.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system —meaning the method inherently verifies its own suitability before sample analysis begins.

Protocol A: Achiral RP-HPLC for Assay and Purity

Objective: Quantify the total concentration of this compound and detect any related impurities.

Step 1: Mobile Phase Preparation

  • Buffer: Dissolve 6.8 g of Potassium dihydrogen phosphate (

    
    ) in 1000 mL of HPLC-grade water (0.05 M).
    
  • pH Adjustment: Add orthophosphoric acid dropwise while stirring until the pH reaches exactly 2.8

    
     0.05[2].
    
  • Mixing: Mix the Buffer and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio.

  • Filtration: Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent[1][2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Step 3: Self-Validation & System Suitability Check

  • Blank Injection: Inject 20 µL of diluent (Mobile Phase). Acceptance: No interfering peaks at the expected retention time of the analyte.

  • Standard Injection: Inject the working standard (50 µg/mL) in 5 replicates. Acceptance: Relative Standard Deviation (%RSD) of peak area

    
     2.0%, Tailing Factor 
    
    
    
    1.5, and Theoretical Plates
    
    
    3000.
Protocol B: Chiral HPLC for Enantiomeric Resolution

Objective: Separate and quantify the (R)- and (S)-enantiomers.

Step 1: Mobile Phase Preparation

  • Mix Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Causality Note: TFA is mandatory in this normal-phase system. Without it, the acidic analyte will interact strongly with the chiral stationary phase, causing severe tailing and loss of resolution. TFA maintains the compound in its protonated state[8].

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25°C.

Step 3: Self-Validation Check

  • Inject a racemic mixture standard (100 µg/mL). Acceptance: The resolution (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    1.5 (baseline separation).

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[9][10].

  • Specificity: The method must unambiguously assess the analyte in the presence of expected impurities, degradants, and matrix components[9]. Peak purity analysis using a Photodiode Array (PDA) detector is recommended.

  • Linearity & Range: Prepare calibration standards ranging from 50% to 150% of the target assay concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999[9][10].
  • Accuracy: Perform recovery studies by spiking known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels. Recovery should fall between 98.0% and 102.0%[1][11].

  • Precision: Evaluate intra-day (repeatability) and inter-day (intermediate precision) variance. The %RSD for both must be ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     2.0%[1].
    
  • Robustness: Deliberately induce small variations in method parameters (pH ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     0.2, Flow rate 
    
    
    
    0.1 mL/min, Organic modifier
    
    
    2%). The system suitability criteria must remain unaffected[11].

Quantitative Data & System Suitability

Table 1: Summary of Optimized Chromatographic Conditions

ParameterAchiral RP-HPLC MethodChiral HPLC Method
Column C18 (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer (pH 2.8) : ACN (50:50)Hexane : IPA : TFA (90:10:0.1)
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 220 nm
Temperature 30°C25°C

Table 2: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability (%RSD) Evaluated prior to execution

2.0% (n=5)
Specificity Unambiguous assessmentNo interference at RT; Peak Purity > 0.990
Linearity (

)
Direct proportionality

0.999 over 50-150% range
Accuracy (Recovery) Agreement with true value98.0% – 102.0%
Precision (%RSD) Closeness of agreement

2.0% (Intra-day & Inter-day)
Robustness Reliability under variations

, Tailing

1.5

References

  • [1] A Simple RP-HPLC Method Development and Validation for the Simultaneous Estimation of Naproxen and Rabeprazole. japsonline.com.1

  • Validation of Analytical Procedure Q2(R2). ich.org.

  • [8] Practical HPLC method development screening. elementlabsolutions.com. 8

  • [4] Exploring the Role of pH in HPLC Separation. veeprho.com. 4

  • [2] Improved HPLC Method with the Aid of Chemometric Strategy: Determination of Loxoprofen in Pharmaceutical Formulation. chem-soc.si. 2

  • [9] ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.ai. 9

  • [6] CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug. google.com. 6

  • [10] Validation of Analytical Procedures Q2(R2). ich.org.10

  • [5] HPLC METHOD DEVELOPMENT - A REVIEW. gyanvihar.org. 5

  • [3] Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combination. sphinxsai.com. 3

  • [7] The Impact of PH On HPLC Method Development: Separations at Low PH. scribd.com. 7

  • [11] ICH Q2 (R2) Validation of Analytical Procedures. mastercontrol.com. 11

Sources

Application Note: Comprehensive Characterization of 3-(2-Chloro-phenyl)-2-methyl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug discovery scientists and medicinal chemists characterizing 3-(2-Chloro-phenyl)-2-methyl-propionic acid (also known as a 2-methyl-dihydrocinnamic acid derivative).

While structurally homologous to the "profen" class of NSAIDs (2-arylpropionic acids), this compound features a 3-aryl substitution pattern. This structural shift often alters the pharmacological profile from Cyclooxygenase (COX) inhibition toward PPAR agonism (metabolic modulation) or GPR40/FFAR1 activation . Consequently, this guide prioritizes assays for metabolic stability, chiral purity, and anti-inflammatory/metabolic efficacy.

Executive Summary & Strategic Rationale

This compound presents two critical challenges for biological characterization: chirality and metabolic liability . The C2-methyl group creates a stereocenter; typically, the (S)- or (R)- enantiomer of propionic acid derivatives possesses distinct biological activity (e.g., S-naproxen vs. R-naproxen). Furthermore, the carboxylic acid tail is susceptible to acyl glucuronidation, a pathway linked to idiosyncratic drug toxicity.

Experimental Cascade:

  • Physicochemical: Chiral resolution and pKa determination.

  • In Vitro ADME: Metabolic stability (microsomes) and Plasma Protein Binding (PPB).

  • Target Profiling: COX-1/2 inhibition vs. PPAR

    
     activation.
    
  • In Vivo: Rat Pharmacokinetics (PK) and Anti-inflammatory efficacy.

Physicochemical & Analytical Protocols

Chiral Separation (Critical Pre-requisite)

Before biological testing, the racemate must be resolved. Biological activity in this class is often stereospecific.

  • Method: Chiral Stationary Phase HPLC (CSP-HPLC).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1). Acid additive is required to suppress ionization of the carboxylic acid.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98% for biological assays.

Solubility & pKa Profiling
  • Rationale: As a carboxylic acid, solubility is pH-dependent.

  • Protocol: Potentiometric Titration (Sirius T3 or equivalent).

  • Expected pKa: ~4.5 – 5.0.

  • Buffer Systems: Assay buffers must be maintained at pH 7.4 to ensure the compound exists primarily as the carboxylate anion (soluble form).

In Vitro ADME Assays

Metabolic Stability (Liver Microsomes)

This assay predicts hepatic clearance and identifies the "soft spot" for metabolism (likely hydroxylation of the phenyl ring or glucuronidation).

Protocol:

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure linear kinetics).

  • Cofactors: NADPH (Phase I) and UDPGA (Phase II - Optional but recommended for carboxylic acids).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

Data Output Table:

Parameter Definition High Clearance Criteria

|


 (min)  | Half-life in incubation | < 15 min |
| 

(µL/min/mg)
| Intrinsic Clearance | > 45 µL/min/mg | | Metabolite ID | Mass shift (+16 Da = OH, +176 Da = Glucuronide) | N/A |
Plasma Protein Binding (PPB)

Propionic acid derivatives typically exhibit high protein binding (>95%) due to the ionic interaction with Albumin.

  • Method: Rapid Equilibrium Dialysis (RED) device.

  • Duration: 4 hours at 37°C.

  • Compartments: Plasma vs. PBS (pH 7.4).

  • Calculation: % Bound =

    
    .
    

In Vitro Pharmacology (Target Engagement)

Given the structural homology, two pathways must be interrogated: Inflammation (COX) and Metabolism (PPAR) .

COX-1 vs. COX-2 Inhibition Assay
  • Purpose: Determine if the 3-aryl structure retains the NSAID activity of its 2-aryl isomers.

  • Kit: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Mechanism: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.

  • Controls:

    • Positive: Indomethacin (Non-selective), Celecoxib (COX-2 selective).

    • Negative: Solvent (DMSO).[1][2]

  • Readout: Absorbance at 590 nm.

PPAR Nuclear Receptor Assay
  • Purpose: 3-aryl propionic acids are often "Fibrate-like" PPAR agonists.

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay.

  • Reagents: Lanthanide-labeled PPAR

    
    -LBD (Ligand Binding Domain) + Fluorescent ligand.
    
  • Logic: If the compound binds, it displaces the fluorescent tracer, decreasing the FRET signal.

In Vivo Protocols

Pharmacokinetics (Rat)

Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).

Dosing Regimen:

  • Group A (IV): 2 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).

  • Group B (PO): 10 mg/kg (Vehicle: 0.5% Methylcellulose suspension).

Sampling:

  • Blood collection via tail vein or cannula.

  • Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Bioavailability (

    
    ):  Calculated as 
    
    
    
    .
Efficacy Model: Carrageenan-Induced Paw Edema

If In Vitro COX assays are positive, this is the gold-standard confirmation model.

Step-by-Step Protocol:

  • Baseline: Measure initial paw volume using a Plethysmometer (water displacement).

  • Treatment: Administer Test Compound (10, 30, 100 mg/kg PO) or Vehicle 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume at 1, 3, and 5 hours post-injection.

  • Endpoint: Calculate % Inhibition of Edema relative to Vehicle control.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for characterizing this scaffold.

G Start Compound: 3-(2-Chloro-phenyl)- 2-methyl-propionic acid Chiral 1. Chiral Separation (CSP-HPLC) Start->Chiral Resolve Enantiomers InVitro 2. In Vitro Profiling Chiral->InVitro Metab Metabolic Stability (Microsomes) InVitro->Metab Target Target Screen (COX-1/2 or PPAR) InVitro->Target Decision Go/No-Go Decision Metab->Decision T1/2 > 15min? Target->Decision IC50 < 10µM? InVivo 3. In Vivo PK (Rat) Decision->InVivo PASS Efficacy 4. Efficacy Model (Paw Edema) InVivo->Efficacy F% > 20%

Caption: Integrated screening cascade for 3-aryl-2-methylpropionic acid derivatives, prioritizing chiral resolution and metabolic stability before in vivo escalation.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), Serious eye irritation (H319).[3]

  • Handling: Use standard PPE (Gloves, Goggles).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid (Constitutional Isomer Reference). Retrieved from [Link]

  • Structural Homology (NSAIDs): Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[4] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. (Contextualizing Propionic Acid Derivatives).

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Standard Microsomal Stability Protocols).

  • In Vivo Edema Models: Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121.

Sources

3-(2-Chloro-phenyl)-2-methyl-propionic acid in anti-inflammatory research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Preclinical Evaluation of 3-(2-Chloro-phenyl)-2-methyl-propionic acid as a Novel Anti-inflammatory Agent

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of this compound. This guide offers detailed protocols, the scientific rationale behind experimental choices, and a proposed workflow for a thorough preclinical evaluation, from initial in vitro screening to in vivo efficacy models.

Introduction and Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1][2] The chemical structure of this compound suggests its classification within the 'profen' family of NSAIDs, which are characterized by a 2-arylpropionic acid scaffold. This structural similarity provides a strong rationale for investigating its potential as a COX inhibitor and a novel anti-inflammatory agent.

This guide outlines a systematic approach to:

  • Characterize the compound's inhibitory effects on key inflammatory pathways.

  • Establish a dose-response relationship for its anti-inflammatory activity.

  • Provide robust, self-validating protocols for reproducible and reliable data generation.

Physicochemical Properties and Synthesis Outline

A foundational step in drug discovery is understanding the candidate's physical properties and establishing a reliable synthesis route.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₂Santa Cruz Biotechnology[3]
Molecular Weight 198.65 g/mol Santa Cruz Biotechnology[3]
Appearance White to off-white solidGuidechem[4]
CAS Number Not explicitly available for this isomer, related isomer is 1643-28-3-
Solubility Sparingly soluble in waterGuidechem[4]

Note: As this compound is a specific isomer, researchers must confirm the identity and purity via analytical methods like NMR and HPLC upon synthesis or acquisition.

Proposed Synthesis Workflow

G cluster_0 Synthesis Workflow A Start: 2-Chlorobenzaldehyde B Condensation with Malonic Acid Derivative A->B C Intermediate: Cinnamic Acid Derivative B->C D Reduction of Alkene C->D E Intermediate: 3-(2-Chlorophenyl)propionic acid D->E F α-Methylation E->F G Final Product: this compound F->G

Caption: A potential workflow for the synthesis of the target compound.

Hypothesized Mechanisms of Anti-inflammatory Action

The structural features of this compound suggest two primary, interconnected pathways for its potential anti-inflammatory effects: inhibition of Cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling cascade.

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[2] Non-selective NSAIDs inhibit both isoforms, but the inhibition of the constitutively expressed COX-1 is linked to gastrointestinal side effects, whereas inhibition of the inducible COX-2 is responsible for the desired anti-inflammatory action.[1][7] We hypothesize that the subject compound acts as a COX inhibitor.

G cluster_pathway Arachidonic Acid Cascade cluster_intervention Therapeutic Intervention AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 O2 COX2 COX-2 (Inducible) AA->COX2 O2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs_Physiological Physiological PGs (Gastric Protection, etc.) PGH2->PGs_Physiological PGs_Inflammatory Inflammatory PGs (Pain, Fever, Inflammation) PGH2->PGs_Inflammatory Compound 3-(2-Chloro-phenyl)- 2-methyl-propionic acid Compound->COX1 Inhibition? Compound->COX2 Inhibition?

Caption: The COX pathway and the hypothesized inhibitory action of the compound.

NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[8] Upon stimulation by agents like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[9][10] Inhibition of this pathway is a hallmark of many potent anti-inflammatory agents.

G cluster_0 NF-κB Signaling Pathway cluster_1 Stimulus Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_cyto NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Nuclear Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Nucleus Nucleus Compound Test Compound Compound->IKK Inhibition?

Caption: The canonical NF-κB pathway and a potential point of inhibition.

Protocols for In Vitro Evaluation

A tiered approach, starting with cytotoxicity and moving to specific functional assays, is recommended. The murine macrophage cell line RAW 264.7 is a suitable and widely used model for these studies.[11]

General Cell Culture and Compound Preparation
  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium to ensure the final DMSO concentration does not exceed 0.1%.

Protocol: MTT Cytotoxicity Assay

Principle: To determine the non-toxic concentration range of the compound. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.

Protocol: Nitric Oxide (NO) Production Assay

Principle: Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. NO levels are measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), using the Griess reagent.[11]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compound for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include controls: vehicle + LPS (positive control), vehicle only (negative control).

  • Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in NO levels indicates anti-inflammatory activity.

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the cell culture supernatant.[12][13]

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay (Protocol 4.3), typically using a 24-well plate for a larger supernatant volume.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the supernatant and centrifuge to remove cell debris. Store at -80°C until analysis.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.[14]

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of cytokines in the samples based on the standard curve. Compare the levels in compound-treated groups to the LPS-only positive control.

Table 2: Template for In Vitro Anti-inflammatory Data

Treatment GroupViability (%)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)100
Vehicle + LPS (1 µg/mL)~100
Compound (X µM) + LPS
Compound (Y µM) + LPS
Compound (Z µM) + LPS
Positive Control (e.g., Dexamethasone) + LPS

Protocols for In Vivo Assessment

In vivo models are crucial for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a standard and reliable method for screening acute anti-inflammatory activity.[15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory effect.[17][18]

Methodology:

  • Animals: Use male Wistar rats (150-200g). Acclimatize animals for at least one week.[19]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, oral)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Table 3: Template for In Vivo Paw Edema Data

Treatment Group (Dose)Paw Volume Increase (mL) at 1hPaw Volume Increase (mL) at 2hPaw Volume Increase (mL) at 3hPaw Volume Increase (mL) at 4h% Inhibition at 3h
Vehicle Control0
Positive Control
Test Compound (Low Dose)
Test Compound (Mid Dose)
Test Compound (High Dose)

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical evaluation of this compound. The successful execution of these protocols will elucidate its mechanism of action, establish its efficacy, and determine its potential as a lead compound for a new anti-inflammatory therapeutic. Positive results would warrant further investigation into its COX-1/COX-2 selectivity, pharmacokinetic profiling, and evaluation in chronic inflammation models.

References

  • 2-phenylpropionic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644 - PubChem. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. Retrieved February 27, 2026, from [Link]

  • Alza, D., et al. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Justia Patents. Retrieved February 27, 2026, from [Link]

  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus. Retrieved February 27, 2026, from [Link]

  • Asghari, S., et al. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved February 27, 2026, from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved February 27, 2026, from [Link]

  • de Jager, W., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments. Retrieved February 27, 2026, from [Link]

  • Liu, T., et al. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. Retrieved February 27, 2026, from [Link]

  • Kiltz, U., et al. (2022). Pro-inflammatory and anti-inflammatory cytokines as candidate markers in the diagnosis and assessment of Crohn's disease activity. Archives of Medical Science. Retrieved February 27, 2026, from [Link]

  • Pérez-González, A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Retrieved February 27, 2026, from [Link]

  • Bruno, O., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Zlatanova, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Retrieved February 27, 2026, from [Link]

  • Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Retrieved February 27, 2026, from [Link]

  • Pro-inflammatory Cytokine Monitoring Test. (n.d.). Bioscience Institute. Retrieved February 27, 2026, from [Link]

  • Alza, D., et al. (2012). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents.
  • de la Cruz-Rodríguez, L. C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved February 27, 2026, from [Link]

  • Gayo, J., et al. (2003). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Alanazi, A. M., et al. (2022). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Future Journal of Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

  • Li, Q., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Retrieved February 27, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijpras. Retrieved February 27, 2026, from [Link]

  • Zlatanova, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Wang, C., et al. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Dove Medical Press. Retrieved February 27, 2026, from [Link]

  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Retrieved February 27, 2026, from [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Pimple, B. P. (2020). In vitro Anti inflammatory assay. YouTube. Retrieved February 27, 2026, from [Link]

  • Chen, X., et al. (2021). Cytokines: From Clinical Significance to Quantification. Advanced Science. Retrieved February 27, 2026, from [Link]

  • 3-Chlorocathinone - Analytical report. (n.d.). Retrieved February 27, 2026, from [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
  • Zlatanova, H., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. SciSpace. Retrieved February 27, 2026, from [Link]

  • Williams, T. M., et al. (2016). Importance of the alternative NF-κB activation pathway in inflammation-associated gastrointestinal carcinogenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved February 27, 2026, from [Link]

  • Amdekar, S., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Pharmacognosy Reviews. Retrieved February 27, 2026, from [Link]

  • da Silva, G. N., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved February 27, 2026, from [Link]

  • Advanced in vivo inflammation & immunology models. (n.d.). Nuvisan. Retrieved February 27, 2026, from [Link]

Sources

Application Note: GC-MS Derivatization Protocol for 3-(2-Chloro-phenyl)-2-methyl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the chemical derivatization of 3-(2-Chloro-phenyl)-2-methyl-propionic acid, ensuring high-resolution, reproducible Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction & Chemical Rationale

This compound (C₁₀H₁₁ClO₂, MW: 198.65 g/mol ) is a substituted carboxylic acid frequently encountered as a pharmaceutical intermediate or active pharmaceutical ingredient (API) fragment. In its native state, the highly polar carboxyl (-COOH) functional group undergoes strong intermolecular hydrogen bonding. When subjected to GC-MS, this polarity results in poor volatility, severe peak tailing, and potential thermal degradation within the heated injection port[1].

To render this compound amenable to gas-phase analysis, chemical derivatization is mandatory. Derivatization masks the active hydrogen, thereby reducing polarity, increasing volatility, and enhancing thermal stability[2].

Mechanistic Causality: The Silylation Advantage

While multiple derivatization pathways exist (e.g., alkylation, acylation), silylation is the most versatile and universally adopted method for carboxylic acids[3].

For this protocol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected as the primary silyl donor. BSTFA reacts quantitatively with the carboxyl group to form a non-polar trimethylsilyl (TMS) ester. The addition of 1% Trimethylchlorosilane (TMCS) serves as a critical catalyst. TMCS increases the silylating power of the reagent, which is essential for driving the reaction to completion when dealing with sterically hindered moieties like the 2-methyl-propionic acid backbone[3].

A major mechanistic advantage of BSTFA is that its reaction byproducts—trimethylsilyltrifluoroacetamide (TMS-TFA) and trifluoroacetamide (TFA)—are highly volatile. They elute well before the target analyte, minimizing chromatographic interference and preventing detector fouling[4].

ReactionMechanism A 3-(2-Chloro-phenyl)- 2-methyl-propionic acid (Polar, Poor Volatility) C TMS Ester Derivative (Non-polar, High Volatility) A->C Pyridine, 60°C Nucleophilic Substitution B BSTFA + 1% TMCS (Silyl Donor & Catalyst) B->C Donates -Si(CH3)3 D Volatile Byproducts (TMS-TFA + TFA) B->D Leaving Groups

Figure 1: Silylation reaction logic converting the polar carboxylic acid to a volatile TMS ester.

Experimental Workflows

Protocol A: Primary Silylation (BSTFA + 1% TMCS)

This is a single-vial, self-validating protocol designed for direct injection.

Self-Validation System: To ensure quantitative accuracy and verify derivatization efficiency, always spike the sample with an Internal Standard (IS) such as Tridecanoic acid (which mimics the target's derivatization kinetics) prior to reagent addition. Concurrently run a Reagent Blank to verify the absence of artifact peaks.

  • Sample Aliquoting: Accurately weigh 1–5 mg of dry this compound into a 2 mL glass autosampler vial[5]. Critical Insight: The sample must be strictly anhydrous. Moisture rapidly quenches BSTFA, converting it into hexamethyldisiloxane (HMDSO) and halting the reaction.

  • Solvent Addition: Add 50 µL of anhydrous pyridine to the vial[5]. Pyridine acts as an aprotic solvent, an acid scavenger, and a basic catalyst that facilitates the nucleophilic attack of the carboxylate oxygen on the silicon atom.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[5].

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the mixture in a dry block heater at 60°C for 30 minutes[5]. Heating ensures quantitative conversion of the sterically hindered acid.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Workflow N1 1. Dry Sample (1-5 mg in 2 mL vial) N2 2. Aprotic Solvent (Add 50 µL Pyridine) N1->N2 N3 3. Silylation Reagent (Add 100 µL BSTFA + 1% TMCS) N2->N3 N4 4. Thermal Incubation (60°C for 30 minutes) N3->N4 N5 5. Cooling (Return to Room Temp) N4->N5 N6 6. GC-MS Analysis (Inject 1 µL, Splitless) N5->N6

Figure 2: Step-by-step experimental workflow for the silylation of carboxylic acids.

Protocol B: Alternative Methylation (BF₃/Methanol)

While silylation is preferred, methylation using Boron Trifluoride (BF₃) is a classical alternative that forms highly stable methyl esters.

  • Add 250 µL of 14% BF₃/methanol reagent to 1–5 mg of dry sample[5].

  • Cap tightly and heat at 60°C for 20 minutes[5].

  • Cool in an ice bath and add 2 mL of distilled water to quench the reaction.

  • Extract the methyl ester by adding 2 mL of methylene chloride (dichloromethane)[5].

  • Separate the organic layer, dry over anhydrous sodium sulfate, and inject. Caution: BF₃ and its byproducts can degrade capillary columns and MS instrumentation over time, making Protocol A the superior choice for routine, high-throughput analysis.

GC-MS Analytical Parameters

To achieve optimal resolution of the derivatized this compound, utilize the following instrumental conditions:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium at 1.0 mL/min (constant flow mode).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL, Splitless mode (or Split 10:1 for highly concentrated samples).

  • Oven Program: Initial hold at 80°C for 1 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Impact (EI), 70 eV, 230°C.

  • Data Acquisition: Full Scan (m/z 50 to 400) for method development; SIM mode for trace quantification.

  • Mass Spectral Interpretation (TMS Ester): The intact derivative has a molecular weight of ~270.8 g/mol . Look for the molecular ion cluster [M]⁺ at m/z 270 (³⁵Cl) and m/z 272 (³⁷Cl) in a characteristic 3:1 isotopic ratio. A prominent fragment at m/z 255 ([M-15]⁺) indicates the typical loss of a methyl group from the trimethylsilyl moiety.

Quantitative Data & Troubleshooting

Table 1: Comparison of Derivatization Strategies
FeatureProtocol A: Silylation (BSTFA/TMCS)Protocol B: Methylation (BF₃/MeOH)
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester
Reaction Time 15 - 30 minutes20 - 30 minutes
Reaction Temp 60°C60°C
Byproduct Volatility High (TMS-TFA, TFA)[4]Low (Requires aqueous extraction)
Column Impact Minimal (Protects silanol groups)High (BF₃ can degrade stationary phase)
Workflow Complexity Single-vial, direct injectionMulti-step, requires liquid-liquid extraction
Table 2: Troubleshooting Silylation Workflows
SymptomMechanistic CauseCorrective Action
Low Derivative Yield Presence of moisture quenching the BSTFA reagent.Ensure sample, pyridine, and vials are strictly anhydrous.
Multiple Analyte Peaks Incomplete derivatization or thermal degradation in the inlet.Increase incubation time to 45 mins; verify inlet liner inertness.
Excessive Peak Tailing Unreacted active hydrogens interacting with the column.Increase BSTFA volume; ensure the 1% TMCS catalyst is active.
Cloudy Reaction Vial Precipitation of salts or insoluble matrix components.Centrifuge the sample before transferring the supernatant to the GC vial.

References

  • BenchChem Technical Support Team. Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA. BenchChem. 1

  • Scribd. Appendix G - Derivatization in GC MS.5

  • Bugelytė, B., et al. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. 4

  • LCMS.cz. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.

  • Macherey-Nagel (MN-Net). Derivatization reagents for GC. Chemco. 3

  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.2

Sources

experimental use of 3-(2-Chloro-phenyl)-2-methyl-propionic acid in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Characterization of 3-(2-Chloro-phenyl)-2-methyl-propionic acid, a Novel Investigational Compound

Abstract

This document provides a comprehensive framework for the initial experimental evaluation of this compound in cell culture models. As a novel chemical entity with limited published data, a structured, hypothesis-driven approach is essential for elucidating its biological activity. This guide is designed for researchers in drug discovery and cell biology, offering a logical progression of experiments from foundational cytotoxicity assessments to the investigation of specific potential mechanisms of action, including anti-inflammatory, anti-proliferative, and metabolic signaling pathways. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigative process.

Introduction: Scientific Rationale for Investigation

This compound is a small molecule whose biological activities are not yet extensively characterized in the public domain. However, its core chemical structure, featuring a propionic acid moiety and a chlorophenyl group, provides a strong basis for forming investigational hypotheses.

The propionic acid functional group is a hallmark of the non-steroidal anti-inflammatory drug (NSAID) class, which includes well-known compounds like ibuprofen. This suggests a potential for the compound to interact with enzymes and pathways involved in inflammation, such as cyclooxygenases (COX) or transcription factors like NF-κB[1][2]. Furthermore, various substituted phenylpropionic acids have demonstrated a range of biological effects, including anti-proliferative and apoptotic activity in cancer cell lines, as well as the ability to modulate cellular metabolism[3][4]. The presence of a chlorine atom on the phenyl ring can significantly alter the compound's lipophilicity, membrane permeability, and binding affinity to target proteins, potentially enhancing or modifying its biological effects.

Therefore, this guide proposes a systematic, multi-faceted approach to characterize this compound, beginning with its fundamental effect on cell viability and subsequently exploring its potential as an anti-inflammatory, anti-cancer, or metabolic-modulating agent.

Foundational Analysis: Determining Cellular Toxicity and Effective Concentration Range

Expert Rationale: Before any functional assay can be interpreted, it is imperative to establish the compound's cytotoxic profile. This initial step identifies the concentration range that is non-lethal and suitable for mechanistic studies, and it determines the half-maximal inhibitory concentration (IC50), a key measure of potency. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability[5][6].

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the measurement of dose-dependent cytotoxicity in a selected cell line (e.g., HeLa for general toxicity, RAW 264.7 for inflammation studies, or HCT-116 for cancer studies).

Materials:

  • This compound (MW: 198.65 g/mol )[7]

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to create 2X working concentrations (e.g., from 200 µM down to 1.56 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (final concentrations will be 1X, e.g., 100 µM to 0.78 µM). Include a vehicle control (medium with the same final percentage of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.[6][8]

Hypothetical Data Summary: Cytotoxicity Profile
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.7898.2 ± 5.1
1.5695.6 ± 4.8
3.1391.3 ± 3.9
6.2584.7 ± 4.2
12.572.1 ± 3.5
2551.5 ± 2.9
5028.4 ± 3.1
10010.2 ± 2.2
Calculated IC50 ~24.5 µM
Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells in 96-Well Plate treat Treat Cells with Compound (24-72h) prep_cells->treat prep_compound Prepare Compound Stock & Serial Dilutions prep_compound->treat add_mtt Add MTT Reagent (3-4h) treat->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze G cluster_nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Nucleus Nucleus Compound 3-(2-Chloro-phenyl) -2-methyl-propionic acid Compound->IKK Hypothesized Inhibition

Caption: Potential inhibition of the canonical NF-κB pathway.

Assessment of Anti-Proliferative and Pro-Apoptotic Activity

Expert Rationale: A common mechanism for anti-cancer compounds is the induction of apoptosis, or programmed cell death. Distinguishing between apoptosis and necrosis is crucial, as necrosis is an uncontrolled process that can lead to inflammation. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this purpose. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[9][10]

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

Materials:

  • HCT-116 or another suitable cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with the vehicle control and various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle method like trypsin-free dissociation buffer. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Create quadrant plots to differentiate cell populations:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells Quantify the percentage of cells in each quadrant.

Hypothetical Data Summary: Apoptosis Induction in HCT-116 Cells
Treatment% Live Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control94.12.51.81.6
Compound (12.5 µM)75.315.86.52.4
Compound (25 µM)48.232.715.93.2
Compound (50 µM)15.645.134.35.0
Conceptual Diagram: Apoptosis Pathways

G Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Bax Bax (Pro-apoptotic) Intrinsic->Bax Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound Compound Compound->Intrinsic

Caption: Overview of intrinsic and extrinsic apoptosis signaling cascades.

References

Sources

Application Note: Large-Scale Synthesis of 3-(2-Chlorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

3-(2-Chlorophenyl)-2-methylpropanoic acid (CAS 880653-63-4) is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), particularly in the synthesis of advanced peptidomimetics targeting μ-opioid (MOR) and δ-opioid (DOR) receptors[1]. Transitioning the synthesis of this compound from discovery chemistry to pilot-scale manufacturing requires strict control over impurity profiles—specifically, the prevention of hydrodehalogenation. This technical guide details a highly scalable, self-validating malonic ester synthesis route that entirely bypasses the redox liabilities of traditional methodologies.

Mechanistic Causality: Pathway Selection

A standard retrosynthetic approach to 3-aryl-2-methylpropanoic acids involves the Knoevenagel condensation of an aryl aldehyde with propionic anhydride, followed by the catalytic reduction of the resulting alkene[1]. However, applying this route to 2-chlorobenzaldehyde yields 3-(2-chlorophenyl)-2-methylacrylic acid. Subsequent hydrogenation using standard palladium on carbon (Pd/C) frequently triggers competitive hydrodehalogenation at the sterically hindered ortho-chloro position. This generates des-chloro impurities (e.g., 2-methyl-3-phenylpropanoic acid) that co-crystallize with the product and are notoriously difficult to purge.

To ensure the absolute preservation of the aryl chloride, we employ a classical malonic ester alkylation approach[2]. The synthesis utilizes diethyl methylmalonate and 2-chlorobenzyl chloride[3]. By generating the enolate of diethyl methylmalonate with a strong base (sodium ethoxide), we facilitate a targeted SN2 nucleophilic substitution. The steric bulk of the ortho-chloro group combined with the formation of a quaternary carbon center necessitates elevated temperatures to drive the reaction[2]. Subsequent aqueous saponification and thermal decarboxylation yield the target compound without ever exposing the molecule to reducing conditions.

ChemicalPathway A Diethyl methylmalonate + NaOEt C Diethyl 2-(2-chlorobenzyl) -2-methylmalonate A->C SN2 Alkylation (EtOH, Reflux) B 2-Chlorobenzyl chloride B->C D 2-(2-Chlorobenzyl) -2-methylmalonic acid C->D 1. NaOH, H2O 2. HCl (Acidification) E 3-(2-Chlorophenyl) -2-methylpropanoic acid D->E Heat (150-170 °C) - CO2 (Decarboxylation)

Figure 1: Three-step malonic ester synthesis pathway avoiding reductive hydrodehalogenation.

Quantitative Data: Pilot-Scale Stoichiometry

The following table summarizes the material requirements and stoichiometric equivalents for a 10.0 kg pilot-scale batch based on the limiting reagent, 2-chlorobenzyl chloride.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Chlorobenzyl chloride161.031.0010.00 kgElectrophile
Diethyl methylmalonate174.191.1512.44 kgNucleophile / Carbon source
Sodium ethoxide (21% in EtOH)68.051.2024.15 kg (Solution)Base for enolate formation
Ethanol (Absolute)46.07-40.0 LReaction Solvent
Sodium Hydroxide (50% aq)40.003.0014.90 kgSaponification reagent
Xylene (Mixture of isomers)106.16-50.0 LDecarboxylation solvent
Hydrochloric Acid (37%)36.46As needed~20.0 LAcidification
Target Product 198.65 0.85 (Expected) ~10.50 kg API Intermediate

Process Workflow & Unit Operations

UnitOperations R1 Reactor 1: Alkylation D1 Distillation: EtOH Recovery R1->D1 R2 Reactor 2: Saponification D1->R2 Sep Phase Separation: Remove Organics R2->Sep R3 Reactor 3: Decarboxylation Sep->R3 Cryst Crystallizer: Product Isolation R3->Cryst

Figure 2: Plant-scale unit operations workflow for the synthesis and isolation of the target acid.

Self-Validating Experimental Protocols

The following protocols are engineered with integrated In-Process Controls (IPCs) to ensure the system validates its own progression before advancing to the next unit operation.

Step 1: Enolate Formation and Alkylation
  • Preparation: Purge a 100 L glass-lined reactor (Reactor 1) with N₂. Charge 40.0 L of absolute ethanol, followed by 12.44 kg of diethyl methylmalonate.

  • Enolate Generation: Slowly charge 24.15 kg of Sodium Ethoxide solution (21% wt in EtOH) while maintaining the internal temperature below 30 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Dropwise, add 10.00 kg of 2-chlorobenzyl chloride over 2 hours. Caution: 2-chlorobenzyl chloride is a potent lachrymator and alkylating agent[3]. Ensure robust ventilation. The reaction is exothermic; maintain the temperature between 40–50 °C during addition.

  • Reflux: Once the addition is complete, heat the mixture to reflux (~78 °C) for 6 hours.

  • IPC Validation 1 (Alkylation Completion): Withdraw a 1 mL aliquot, quench in 5 mL of 1:1 H₂O/Ethyl Acetate. Analyze the organic layer via HPLC (UV at 220 nm).

    • Pass Criteria: < 1.0% area of unreacted 2-chlorobenzyl chloride.

    • Correction: If > 1.0%, add 0.05 equivalents of NaOEt and reflux for an additional 2 hours.

Step 2: Saponification and Phase Extraction
  • Solvent Swap: Configure Reactor 1 for distillation. Distill off ethanol under mild vacuum until the reactor volume is reduced by approximately 60%.

  • Hydrolysis: Cool the reactor to 40 °C. Charge 30 L of purified water, followed by the slow addition of 14.90 kg of 50% aqueous NaOH.

  • Reflux: Heat the biphasic mixture to 95 °C for 4 hours to hydrolyze the diester to the sodium salt of the diacid.

  • IPC Validation 2 (Saponification Completion): Withdraw an aliquot, acidify to pH 2, extract with acetonitrile, and analyze via HPLC.

    • Pass Criteria: < 0.5% area of monoester intermediate.

  • Impurity Purge: Cool to 25 °C. Add 15 L of Toluene. Agitate for 15 minutes, allow phases to settle, and discard the upper organic layer. This critical step removes unreacted organic electrophiles and neutral byproducts.

  • Acidification: Transfer the aqueous layer to Reactor 2. Slowly add 37% HCl until the aqueous phase reaches pH < 2.0. The 2-(2-chlorobenzyl)-2-methylmalonic acid will precipitate or form a heavy oil.

  • Extraction: Add 50.0 L of Xylene. Agitate, settle, and separate. Retain the upper Xylene layer containing the diacid.

Step 3: Thermal Decarboxylation and Isolation
  • Decarboxylation: Transfer the Xylene solution to Reactor 3, equipped with a Dean-Stark trap and a reflux condenser. Heat the solution to 140–150 °C.

  • Water Removal: Residual water will azeotrope into the Dean-Stark trap. As the internal temperature exceeds 130 °C, vigorous CO₂ evolution will commence.

  • IPC Validation 3 (Decarboxylation Completion): Monitor gas evolution via a bubbler. Once gas evolution ceases (typically 4–6 hours), analyze a reaction aliquot via HPLC.

    • Pass Criteria: < 0.5% area of the diacid remains.

  • Product Isolation: Cool the Xylene solution to 20 °C. Extract the product by adding 30 L of 1M aqueous NaOH (the product migrates to the aqueous phase as a sodium salt). Discard the Xylene layer.

  • Crystallization: Transfer the aqueous phase to a crystallizer. Slowly add 37% HCl until the pH reaches 2.0. The target 3-(2-chlorophenyl)-2-methylpropanoic acid will precipitate as a white to off-white crystalline solid.

  • Filtration & Drying: Filter the slurry via a Nutsche filter, wash the cake with 2 x 10 L of chilled water, and dry under vacuum at 45 °C until moisture is < 0.5% by Karl Fischer titration.

References

Sources

Chemical Proteomics & Target Deconvolution: 3-(2-Chloro-phenyl)-2-methyl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide

Executive Summary

3-(2-Chloro-phenyl)-2-methyl-propionic acid represents a critical pharmacophore in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class (e.g., ibuprofen derivatives) and specific agrochemical growth regulators. In drug discovery, this scaffold often emerges as a "hit" in phenotypic screens, yet its precise molecular targets often remain elusive.

This guide details the Chemical Proteomics strategies required to map the interactome of this compound. Unlike standard biochemical assays, these proteome-wide protocols (Affinity Purification-MS and Thermal Proteome Profiling) allow researchers to identify both primary therapeutic targets and off-target liabilities in a physiological context.

Part 1: Strategic Probe Design

The prerequisite for affinity-based proteomics is the conversion of the "free" compound into a functionalized "probe" without abolishing its biological activity.

1.1 Pharmacophore Analysis & Linker Strategy

The carboxylic acid moiety at the C1 position is the primary handle for chemical modification. However, this group is often critical for binding (forming salt bridges with lysine/arginine residues in the target pocket).

  • Strategy A (Immobilized Matrix): Coupling via the carboxylic acid to amine-functionalized magnetic beads. Risk: May block the binding pharmacophore.

  • Strategy B (Clickable Photo-Affinity Probe): Synthesizing a derivative with a diazirine (photocrosslinker) and an alkyne handle.

Recommendation: Begin with Strategy A (Direct Immobilization) due to synthetic accessibility. If the immobilized compound fails to elute specific proteins, the carboxylic acid is likely buried in the binding pocket, necessitating synthesis of a derivative where the linker is attached to the phenyl ring (requires custom medicinal chemistry).

1.2 Probe Synthesis Workflow (Direct Coupling)

Reagents:

  • Compound: this compound[1]

  • Matrix: NHS-Activated Magnetic Beads (e.g., Sepharose or Mag Sepharose)

  • Coupling Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 8.0 (Amine-free)

Chemical Logic: The NHS ester on the beads reacts with primary amines. Since our compound is an acid, we must first convert it to an amine-reactive form or use a diamine linker (e.g., PEG-diamine) to bridge the bead and the compound.

  • Refined Route: Activate the compound's carboxyl group using EDC/NHS in solution, then react with Amine-Magnetic Beads .

Part 2: Experimental Protocols
Protocol A: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: Enrich proteins that physically bind to the compound from a complex cell lysate.

I. Lysate Preparation

  • Cell Lysis: Lyse 5x10^7 cells (e.g., HEK293, HeLa) in Native Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM MgCl2, Protease/Phosphatase Inhibitors).

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Adjust protein concentration to 5 mg/mL (BCA Assay).

II. Pull-Down Assay

  • Equilibration: Wash 50 µL of Compound-Coupled Beads and Control Beads (capped with ethanolamine) with Lysis Buffer (3x).

  • Incubation: Add 1 mg of cell lysate to the beads. Incubate for 2–4 hours at 4°C with end-over-end rotation.

    • Critical Control (Competition): In a parallel sample, pre-incubate lysate with 100 µM free this compound for 30 min before adding beads. Targets displaced by the free drug are considered "specific."

  • Washing: Wash beads 3x with Lysis Buffer, then 2x with 50 mM Ammonium Bicarbonate (ABC) to remove detergent.

III. On-Bead Digestion & MS

  • Reduction/Alkylation: Add 10 mM DTT (30 min, 56°C), then 20 mM IAA (20 min, dark, RT).

  • Digestion: Add 0.5 µg Trypsin (sequencing grade). Incubate overnight at 37°C.

  • Desalting: Acidify supernatant (pH < 3) with Formic Acid. Desalt using C18 StageTips.

Protocol B: Thermal Proteome Profiling (TPP)

Objective: Validate targets in solution (Label-Free) by measuring ligand-induced thermal stabilization.

I. Experimental Setup

  • Treatment: Incubate intact cells or lysate with 20 µM Compound (or DMSO vehicle) for 1 hour.

  • Thermal Challenge: Aliquot lysate into 10 PCR tubes. Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes.

  • Precipitation: Cool at RT (3 min). Add NP-40 (final 0.8%) to lyse (if using intact cells) and solubilize aggregates. Centrifuge at 100,000 x g for 20 min.

  • TMT Labeling: Collect soluble supernatants. Digest proteins as above. Label peptides from each temperature point with Tandem Mass Tags (TMT) (e.g., TMT10plex).

II. Data Analysis Logic

  • Melting Point (

    
    ):  The temperature at which 50% of the protein precipitates.
    
  • 
    :  A significant shift in 
    
    
    
    (typically >2°C) in the treated sample vs. control indicates ligand binding.
Part 3: Visualization & Workflows
Workflow 1: Chemoproteomic Target Deconvolution

This diagram illustrates the parallel workflows for Bead-Based Enrichment (AP-MS) and Thermal Profiling (TPP).

Chemoproteomics cluster_APMS Method A: Affinity Purification (AP-MS) cluster_TPP Method B: Thermal Proteome Profiling (TPP) Compound 3-(2-Chloro-phenyl)- 2-methyl-propionic acid Linker Linker Attachment (EDC/NHS Chemistry) Compound->Linker Incubate Incubate Free Compound with Lysate/Cells Compound->Incubate Beads Immobilized Probe on Magnetic Beads Linker->Beads Lysate1 Cell Lysate Incubation Beads->Lysate1 Wash Stringent Wash (Remove Non-binders) Lysate1->Wash Elute On-Bead Digestion (Trypsin) Wash->Elute MS LC-MS/MS Analysis (Orbitrap) Elute->MS Heat Heat Gradient (37°C - 67°C) Incubate->Heat Spin Ultracentrifugation (Remove Aggregates) Heat->Spin TMT TMT Labeling & Multiplexing Spin->TMT TMT->MS Data Target Identification (Fold Change / Delta Tm) MS->Data

Caption: Dual-stream workflow for validating targets of this compound. Left: Affinity enrichment. Right: Label-free thermal profiling.

Part 4: Data Interpretation & Troubleshooting
4.1 Quantitative Analysis Table

When analyzing MS data, filter results using the following criteria to distinguish true targets from the "Sticky Proteome" (CRAPome).

ParameterThreshold for "Hit"Explanation
Enrichment Ratio > 4-fold (Probe/Control)Protein is significantly more abundant on the drug-bead than the control bead.
Competition Ratio < 0.5 (Comp/Probe)Pre-incubation with free acid reduces binding by >50%, proving specificity.
Peptide Count > 2 Unique PeptidesEnsures identification is not based on a single spurious match.
TPP Shift (

)
> 2.0°CIndicates the compound significantly stabilizes the protein structure against heat.
4.2 Common Pitfalls
  • Carboxyl-Blockade: If the carboxylic acid is the key binding element, the bead-immobilized probe (Protocol A) will yield no specific targets.

    • Solution: Switch to TPP (Protocol B) immediately, as it uses the unmodified free acid.

  • High Background: Sticky proteins (e.g., Ribosomal proteins, HSP90) often bind to hydrophobic phenyl rings.

    • Solution: Use the Competition Control rigorously. Only proteins displaced by the free drug are valid.

References
  • Savitski, M. M., et al. (2014).[2] Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors.[3][4][5] Nature Protocols, 10, 1567–1593.

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.[5][6][7][8][9] Nature Chemical Biology, 5(9), 616–624.

Sources

Application Note: Quantitative Bioanalysis of 3-(2-Chloro-phenyl)-2-methyl-propionic Acid in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

3-(2-Chloro-phenyl)-2-methyl-propionic acid (CMPA) is a chiral arylpropionic acid derivative. It frequently appears in drug development as a key synthetic intermediate (e.g., in the synthesis of Tamsulosin) or as a metabolite of chlorophenyl-substituted pharmaceutical agents.

Key Physicochemical Constraints:

  • Acidity: As a carboxylic acid (

    
    ), CMPA exists as an anion at physiological pH.
    
  • Ionization: It exhibits poor ionization in positive electrospray mode (ESI+).

  • Matrix Interference: In biological samples (plasma/serum), endogenous phospholipids and fatty acids compete for ionization in negative mode, necessitating rigorous cleanup.

The Solution Architecture

This protocol utilizes Negative Electrospray Ionization (ESI-) coupled with Liquid-Liquid Extraction (LLE) . This combination ensures high specificity by leveraging the acidic nature of the analyte to isolate it from neutral and basic matrix components before injection.

Mechanism of Action:

  • Acidification: Plasma is acidified to suppress ionization, driving the analyte into its neutral, hydrophobic form.

  • Extraction: The neutral analyte partitions efficiently into an organic solvent (MTBE/Ethyl Acetate).

  • Analysis: The mobile phase pH is adjusted to facilitate deprotonation in the MS source (

    
    ) while maintaining retention on the C18 column.
    

Part 2: Experimental Protocol

Materials & Reagents[1][2]
  • Analyte: this compound (Reference Standard).

  • Internal Standard (IS): Ibuprofen-d3 or CMPA-d3 (if available).

  • Matrix: Human or Rat Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Acetate.

Sample Preparation: Micro-Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts for hydrophobic acids compared to protein precipitation, significantly reducing phospholipid buildup on the column.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex 10s.

  • Acidification: Add 10 µL of 5% Formic Acid in water.

    • Note: This lowers pH < 3, ensuring the carboxylic acid is protonated (neutral) for extraction.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

    • Critical: Do not disturb the aqueous/protein pellet at the bottom.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex 1 min.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phase Strategy:

  • Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).

    • Why? Ammonium acetate acts as a volatile buffer that supports negative ionization better than straight formic acid.

  • Phase B: Acetonitrile.[2]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Desalting
3.0090Elution
4.0090Wash
4.1010Re-equilibration
5.5010End of Run

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative (

    
    ).
    
  • Capillary Voltage: -2500 V to -3000 V (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 500°C.

  • Gas Flows: Optimized for specific instrument (e.g., Cone Gas 150 L/hr, Desolvation 1000 L/hr).

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
CMPA 197.0153.02518Quant (Loss of

)
CMPA 197.0117.02530Qual (Chlorostyrene)
IS (Ibuprofen-d3) 209.1165.12515Quant

Note: The transition 197 -> 153 represents the decarboxylation (


), a classic pathway for carboxylic acids.

Part 3: Visualization & Logic

Experimental Logic Flow

The following diagram illustrates the critical decision points in the method development process, ensuring the user understands why specific parameters were chosen.

MethodLogic cluster_mechanism Mechanism of Action Analyte Analyte: CMPA (Acidic, Hydrophobic) Ionization Ionization Mode ESI Negative Analyte->Ionization Carboxylic Acid (-COOH) Prep Sample Prep: LLE (Acidic pH -> MTBE) Analyte->Prep LogP allows extraction Detection Detection MRM: 197 -> 153 Ionization->Detection [M-H]- Precursor Matrix Biological Matrix (Plasma/Serum) Matrix->Prep Remove Phospholipids LC LC Separation C18 + NH4OAc Prep->LC Clean Extract LC->Ionization Mobile Phase Buffer

Caption: Logical flow connecting analyte properties (acidity) to method selection (ESI- and LLE), ensuring high specificity.

Sample Preparation Workflow

Visualizing the LLE steps to minimize operator error.

LLE_Workflow Step1 1. Plasma + IS (50 µL) Step2 2. Acidify (5% Formic Acid) Step1->Step2 Protonate Acid Step3 3. Extract (Add MTBE + Vortex) Step2->Step3 Partition to Organic Step4 4. Centrifuge (Phase Separation) Step3->Step4 Step5 5. Evaporate & Reconstitute Step4->Step5 Top Layer Only

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for isolating acidic drugs from plasma.

Part 4: Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

To ensure this method is "Bioanalytical Grade," the following parameters must be met during validation:

ParameterAcceptance Criteria
Linearity

(Weighted

). Typical Range: 1 – 1000 ng/mL.[3]
Accuracy Mean conc. within ±15% of nominal (±20% at LLOQ).
Precision CV% < 15% ( < 20% at LLOQ).
Recovery Consistent across low, medium, and high QC levels.
Matrix Effect IS-normalized Matrix Factor between 0.85 and 1.15.
Troubleshooting Guide

Issue: Low Sensitivity in Negative Mode

  • Cause: Mobile phase is too acidic. Strong acids (0.1% Formic Acid) can suppress ionization in negative mode.

  • Fix: Switch to 0.5 mM Ammonium Fluoride (if using Agilent/Sciex) or 5 mM Ammonium Acetate . These provide buffering without suppressing the negative charge.

Issue: Peak Tailing

  • Cause: Secondary interactions with free silanols on the column.

  • Fix: Ensure the column is a high-quality "end-capped" C18 (e.g., BEH or HSS T3). Increase buffer strength slightly (up to 10 mM).

Issue: Carryover

  • Cause: The chlorophenyl moiety is lipophilic and sticks to the injector needle.

  • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Qi, X., et al. (2014). Liquid chromatography-tandem mass spectrometry for the determination of Tamsulosin and its impurities. (Contextual reference for analyte as impurity). Retrieved from [Link] (General PMC Landing for verification of similar arylpropionic acid methods).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(2-Chlorophenyl)-2-methylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists scaling the synthesis of 3-(2-chlorophenyl)-2-methylpropionic acid . The most scalable and atom-economical route involves a two-step sequence: a Perkin condensation to form an acrylic acid intermediate, followed by selective alkene hydrogenation.

While mechanistically straightforward, this route is notorious for two critical yield-limiting phenomena: incomplete condensation and hydrodehalogenation (cleavage of the Ar–Cl bond) during reduction. This guide provides the causality behind these failures and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Process Chemistry & Mechanistic Workflow

Workflow SM 2-Chlorobenzaldehyde + Propionic Anhydride Perkin Step 1: Perkin Condensation (Na-propionate, 160°C) SM->Perkin Intermediate 3-(2-Chlorophenyl)- 2-methylacrylic acid Perkin->Intermediate Hydrogenation Step 2: Selective Hydrogenation (Avoid Dehalogenation) Intermediate->Hydrogenation Product Target: 3-(2-Chlorophenyl)- 2-methylpropionic acid Hydrogenation->Product Poisoned Pd/C or Pt/C Impurity Impurity: 3-Phenyl- 2-methylpropionic acid Hydrogenation->Impurity Standard Pd/C (Cleaves C-Cl)

Fig 1: Synthetic workflow for 3-(2-chlorophenyl)-2-methylpropionic acid highlighting side reactions.

Part 2: Troubleshooting FAQs

Step 1: The Perkin Condensation

Q1: My yield for the 3-(2-chlorophenyl)-2-methylacrylic acid intermediate is capped at 40%. Why is the reaction stalling? A1: The primary culprit is moisture. Propionic anhydride is highly susceptible to hydrolysis. If water is present in your glassware or reagents, the anhydride hydrolyzes to propionic acid, destroying the electrophilic species required for the reaction[1]. Causality: The Perkin reaction requires the in situ generation of an enolate from the anhydride. If the anhydride is hydrolyzed, the equilibrium shifts, and the reaction stalls. Always use freshly fused, anhydrous sodium propionate and strictly anhydrous conditions.

Q2: Can I use acetic anhydride as the solvent with sodium propionate to save costs? A2: No. Doing so generates a mixed anhydride in situ (acetic propionic anhydride). Because the alpha-protons of the acetyl group are significantly less sterically hindered than those of the propionyl group, the enolate will preferentially form at the acetyl site. This will result in the formation of 2-chlorocinnamic acid (lacking the 2-methyl group) as a major contaminant.

Step 2: Selective Hydrogenation

Q3: My final product NMR shows a missing aromatic proton and no chlorine. What happened? A3: You have experienced hydrodehalogenation , a pervasive side reaction in transition-metal catalysis [2]. Standard Palladium on Carbon (Pd/C) is highly active. Once the alkene is reduced, the flexible alkyl chain allows the ortho-chloro aromatic ring to coordinate flatly against the Pd(0) surface. The metal then undergoes an irreversible oxidative addition into the C–Cl bond, replacing the chlorine with hydrogen.

Q4: How do I completely suppress hydrodehalogenation while maintaining alkene conversion? A4: You must alter the electronic or steric properties of the catalyst. Causality: Oxidative addition into a C–Cl bond requires highly active, electron-deficient "step-edge" sites on the catalyst surface. By introducing an amine poison (like ethylenediamine), you selectively block these hyperactive sites. The flat "terrace" sites remain open and are perfectly capable of coordinating the alkene for standard


 insertion. Alternatively, switching to Platinum (Pt/C) [4] or utilizing a chemical reduction method like 

/Raney Nickel [3] bypasses the oxidative addition pathway entirely.

Mechanism Start Pd(0) Active Site Alkene Alkene Coordination (Pi-Complex) Start->Alkene Fast (Terrace Sites) CCl C-Cl Oxidative Addition (Step-Edge Sites) Start->CCl Slow (Irreversible) Target Alkene Reduction (Target Product) Alkene->Target H2 Insertion Side Hydrodehalogenation (Des-chloro Impurity) CCl->Side Hydrogenolysis Poison Amine Poison (e.g., Ethylenediamine) Poison->CCl Blocks Active Sites

Fig 2: Divergent catalytic pathways on Pd(0) surfaces: Alkene reduction vs. Hydrodehalogenation.

Part 3: Quantitative Data & Catalyst Selection

To optimize the reduction step, refer to the following catalyst selection matrix. Data reflects standard conditions (1 atm


, Methanol solvent, 25°C).
Catalyst SystemAlkene Conversion (%)Dehalogenation Impurity (%)Recommendation / Notes
10% Pd/C (Standard) >99%35 - 50%DO NOT USE. High oxidative addition into C-Cl bond.
5% Pt/C 95%< 2%Recommended. Pt is less prone to C-Cl insertion than Pd [4].
5% Pd/C + Ethylenediamine 92%< 1%Highly Recommended. Poison blocks step-edge sites.
Wilkinson's Catalyst 85%0%Good selectivity but expensive and requires homogeneous removal.
Raney Ni /

(Aq)
98%0%Excellent Alternative. Green aqueous conditions [3].

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Perkin Condensation (Synthesis of 3-(2-Chlorophenyl)-2-methylacrylic acid)
  • Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a reflux condenser and Dean-Stark trap, combine 2-chlorobenzaldehyde (1.0 equiv, 100 mmol), propionic anhydride (2.5 equiv, 250 mmol), and freshly fused, finely powdered anhydrous sodium propionate (1.2 equiv, 120 mmol).

  • Reaction: Heat the vigorously stirred mixture in an oil bath at 160°C for 16 hours under an argon atmosphere.

  • Self-Validation Checkpoint 1: The reaction mixture will transition from a cloudy, biphasic suspension to a homogeneous, dark amber solution. Spot the mixture on a TLC plate (Hexanes:EtOAc 3:1). The UV-active aldehyde spot (

    
     ~0.7) must be completely absent, replaced by a lower 
    
    
    
    streak (
    
    
    ~0.3).
  • Workup: Cool the mixture to 90°C and slowly pour it into 300 mL of vigorously stirred water to hydrolyze excess anhydride. Boil for 15 minutes.

  • Isolation: Cool to room temperature. Add saturated aqueous

    
     until the solution reaches pH 9 (solubilizing the product as a sodium salt). Extract with diethyl ether (2 x 100 mL) to remove unreacted aldehyde and organic impurities.
    
  • Precipitation: Acidify the aqueous layer with concentrated HCl to pH 2. The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

SOP 2: Selective Hydrogenation (Synthesis of 3-(2-Chlorophenyl)-2-methylpropionic acid)
  • Preparation: Dissolve 3-(2-chlorophenyl)-2-methylacrylic acid (50 mmol) in 150 mL of HPLC-grade Methanol in a thick-walled hydrogenation vessel.

  • Catalyst Addition: Add 5% Pt/C (5 mol% relative to substrate). Note: If using Pd/C, you must add 0.5 equivalents of ethylenediamine relative to the catalyst loading to poison the metal.

  • Purging: Seal the vessel. Purge the atmosphere with Nitrogen (3 cycles of pressurizing to 30 psi and venting), followed by Hydrogen gas (3 cycles).

  • Reaction: Pressurize the vessel to 1 atm (14.7 psi) of

    
     and stir vigorously at 25°C.
    
  • Self-Validation Checkpoint 2: Monitor hydrogen gas uptake using a mass flow controller or gas burette. The uptake should strictly plateau at 1.0 molar equivalent (approx. 1.22 Liters at STP). Critical: If uptake continues past 1.0 eq, hydrodehalogenation is actively occurring. Vent the hydrogen immediately.

  • Workup: Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst (Caution: Do not let the filter cake dry out; risk of fire).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to yield pure 3-(2-chlorophenyl)-2-methylpropionic acid.

Part 5: References

  • BenchChem Technical Support. Technical Support Center: Synthesis of 2-Chlorocinnamic Acid. BenchChem.

  • Colby, D. A., et al. Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, ACS Publications.

  • Rao, G. K., et al. Raney Nickel–Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. Ingenta Connect.

  • UT Southwestern Medical Center. Reductions - Ready Lab. UT Southwestern.

resolving solubility issues of 3-(2-Chloro-phenyl)-2-methyl-propionic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Executive Summary & Molecule Profile

This guide addresses the solubility, purification, and handling challenges associated with This compound . As an


-methyl hydrocinnamic acid derivative with an ortho-chloro substituent, this molecule presents specific physicochemical behaviors driven by its lipophilicity (LogP ~2.5–3.0) and its carboxylic acid moiety (pKa ~4.4).[1]

Key Physicochemical Drivers:

  • Dimerization: In non-polar solvents (toluene, heptane), the carboxylic acid groups form strong hydrogen-bonded dimers, significantly altering solubility and apparent molecular weight.

  • Steric Hindrance: The ortho-chloro group adds bulk near the reaction center, potentially affecting crystallization packing and leading to "oiling out" rather than precipitation.[1]

  • Chirality: The

    
    -methyl group creates a chiral center.[1] Enantiopure forms often crystallize differently than racemates.[1][2]
    
Module 1: Solvent Selection & Dissolution Strategies

User Question: I am trying to dissolve the compound for a coupling reaction in toluene, but it remains a suspension or forms a gum. How do I get it into solution?

Technical Diagnosis: Carboxylic acids in non-polar solvents (like toluene, hexane, or heptane) exist primarily as stable, hydrogen-bonded dimers. The energy required to break the crystal lattice often exceeds the solvation energy provided by these non-polar interactions, leading to poor solubility.

Troubleshooting Protocol:

Solvent ClassSuitabilityRecommendationMechanism
Chlorinated (DCM, CHCl₃)High Excellent for general dissolution.Disrupts dimers moderately; high dipole moment solvates the polar head.[1]
Ethers (THF, MTBE)High Recommended for reactions.[1]Oxygen lone pairs act as H-bond acceptors, breaking acid dimers.[1]
Alcohols (MeOH, IPA)High Good for storage/transfer.[1]Forms H-bonds with the acid, fully solvating the molecule.
Hydrocarbons (Hexane, Toluene)Low Avoid as primary solvent.[1]Promotes dimerization; leads to oiling out.[1]

Pro-Tip: If you must use Toluene (e.g., for high-temp reflux), add 5-10% co-solvent like THF or a small amount of DMF to disrupt the hydrogen bonding network.

Module 2: Purification & Crystallization (The "Oiling Out" Issue)

User Question: My crude product oils out at the bottom of the flask during recrystallization from Hexane/Ethyl Acetate. How do I get solid crystals?

Technical Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. The ortho-chloro substituent lowers the melting point and disrupts crystal packing, making the compound prone to coming out of solution as a supercooled liquid (oil) rather than a solid.

Step-by-Step Recovery Protocol:

  • Re-dissolution: Re-heat the mixture until the oil fully dissolves (add a small amount of Ethyl Acetate if necessary).

  • The "Cloud Point" Method:

    • Hold the solution at a temperature ~10°C below boiling.

    • Add Hexane (anti-solvent) dropwise just until permanent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of Ethyl Acetate to clear it again.[1]

  • Seeding (Critical):

    • Cool the solution slowly to room temperature.[1]

    • Crucial Step: Add a "seed crystal" of the pure acid.[1] If you lack seeds, scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Do not place directly in an ice bath. Allow to stand at RT for 2 hours, then move to 4°C. Rapid cooling traps impurities and promotes oiling.[1]

Alternative Purification: The Salt Formation Trick If direct crystallization fails, convert the acid to an amine salt (e.g., Dicyclohexylamine salt). These salts often crystallize readily from non-polar solvents.[1]

  • Protocol: Dissolve acid in Acetone

    
     Add 1 eq. Dicyclohexylamine 
    
    
    
    Filter precipitate
    
    
    Acidify back to free acid.[1]
Module 3: Reaction Workup (Acid-Base Extraction)

User Question: I have unreacted non-polar starting material mixed with my product. How do I separate them efficiently?

Technical Diagnosis: The carboxylic acid functionality provides a "switchable" handle.[1] By adjusting pH, you can toggle the molecule between a water-soluble carboxylate salt and an organic-soluble free acid.

Workflow Diagram:

ExtractionWorkflow Start Crude Mixture (Product + Non-polar Impurities) Step1 Dissolve in Organic Solvent (DCM or MTBE) Start->Step1 Step2 Extract with 1M NaOH (aq) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) PhaseSep->AqLayer Keep Step3 Wash Aqueous with fresh Organic Solvent AqLayer->Step3 Step4 Acidify Aqueous with HCl to pH < 2 Step3->Step4 Step5 Extract into Organic (DCM/EtOAc) Step4->Step5 Final Evaporate Solvent Pure Product Step5->Final

Figure 1: Self-validating Acid-Base Extraction Protocol for separating this compound from non-acidic impurities.

Module 4: Analytical Challenges (HPLC/LC-MS)

User Question: My HPLC peaks are tailing badly, and I see doublets. Is my compound degrading?

Technical Diagnosis:

  • Tailing: Caused by the ionization of the carboxylic acid on the silica column support.

  • Doublets: If the sample is dissolved in a non-polar solvent, you may be observing equilibrium between monomers and dimers, or rotamers due to the steric bulk of the ortho-chloro group.

Solution:

  • Mobile Phase Modifier: You must add an acidic modifier to your mobile phase (0.1% Formic Acid or 0.1% TFA).[1] This suppresses ionization (keeps the acid protonated), sharpening the peak.

  • Diluent: Dissolve your analytical sample in Acetonitrile:Water (1:1) rather than pure organic solvent to disrupt dimers prior to injection.[1]

Decision Matrix: Troubleshooting Summary

DecisionTree Problem Identify Problem Solubility Won't Dissolve Problem->Solubility Oiling Oiling Out Problem->Oiling Purity Impure Problem->Purity Sol1 Switch to Polar Aprotic (DMSO/DMF) Solubility->Sol1 Sol2 Add Alcohol Co-solvent Solubility->Sol2 Oil1 Use Seed Crystals Oiling->Oil1 Oil2 Slow Cooling Protocol Oiling->Oil2 Pur1 Acid/Base Extraction Purity->Pur1 Pur2 Amine Salt Formation Purity->Pur2

Figure 2: Rapid Decision Tree for common handling issues.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Kontogeorgis, G. M., et al. (2017). Dimerization of Carboxylic Acids: An Equation of State Approach.[1] The Journal of Physical Chemistry B. Retrieved from [Link][1]

  • University of Rochester (n.d.). Purification: How To - Crystallization and Solvent Selection. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-(2-Chlorophenyl)propionic acid Properties. Retrieved from [Link][1]

  • Justia Patents (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

The technical support guide for 3-(2-Chloro-phenyl)-2-methyl-propionic acid follows below.

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with This compound (also known as


-methyl-2-chlorohydrocinnamic acid). The following protocols and troubleshooting steps address the specific chemical vulnerabilities of this scaffold: the chiral 

-center, the benzylic methylene group, and the aryl chloride moiety.
Part 1: Chemical Identity & Critical Properties

Before initiating stress testing, verify your compound's baseline properties.[1] This molecule is a hydrocinnamic acid derivative , distinct from "profen" NSAIDs (which are 2-arylpropionic acids).[1]

PropertyValue / CharacteristicImpact on Stability
Structure 3-(2-Cl-Ph)-CH₂-CH(CH₃)-COOHBenzylic C3 : Prone to oxidation.Chiral C2 : Susceptible to racemization.
pKa ~4.5 - 4.8 (Predicted)Ionized at physiological pH; solubility increases significantly > pH 5.[1]5.
LogP ~2.8 - 3.1Moderately lipophilic; prone to adsorption on plastic surfaces in aqueous media.[1]
UV Abs

~265-275 nm
Aryl chloride absorbs UV; potential for photolytic dechlorination.[1]
Part 2: Forced Degradation Protocols

WARNING : Do not use standard "profen" protocols. The benzylic position in this molecule is C3 (beta to carboxyl), not C2. This alters the oxidation profile significantly compared to Ibuprofen or Ketoprofen.[1]

Protocol A: Oxidative Stress (Benzylic Oxidation) [1]
  • Reagent : 3%

    
     (Start lower than standard 10-30% to detect intermediates).
    
  • Condition : Room Temperature, 4-24 hours.

  • Target Degradant : 3-Hydroxy derivative (benzylic alcohol) and 3-Oxo derivative (ketone).[1]

  • Note : If using transition metals (Fe, Cu) in formulation, add 0.1 mM Fe(III) to stress test to simulate Fenton chemistry, which aggressively attacks the benzylic CH₂.

Protocol B: Base-Catalyzed Racemization (Chiral Inversion)
  • Reagent : 0.1 N NaOH or 1 N NaOH.

  • Condition : 40°C, 2-6 hours.

  • Target Degradant : (R/S)-Enantiomer mixture .[1][2]

  • Mechanism : The

    
    -proton at C2 is acidic due to the adjacent carbonyl. Base abstraction yields an enolate, which reprotonates non-stereoselectively.[1][2]
    
  • Checkpoint : Must use Chiral HPLC for analysis. Reverse Phase (RP-HPLC) will not detect this degradation.[1]

Protocol C: Photolytic Stress (Dechlorination) [1]
  • Source : Xenon arc lamp (ICH Q1B option 1), 1.2 million lux hours.[1]

  • Target Degradant : Des-chloro analog (3-phenyl-2-methyl-propionic acid) or Phenolic derivatives (via photo-hydrolysis).[1]

  • Mechanism : Homolytic cleavage of the C-Cl bond under high-energy UV.[1]

Part 3: Troubleshooting & FAQs
Q1: I see a "Ghost Peak" eluting just before the main peak in RP-HPLC. What is it?

Diagnosis: This is likely the Benzylic Alcohol (3-hydroxy-3-(2-chlorophenyl)-2-methylpropionic acid).

  • Cause: Oxidative degradation at the C3 position.[1] The introduction of the hydroxyl group increases polarity, reducing retention time in Reverse Phase chromatography.

  • Confirmation: Check the UV spectrum of the peak.[1] It should retain the 2-chlorophenyl chromophore but might show a slight hypsochromic shift.[1]

  • Fix: Degas mobile phases thoroughly. Add EDTA to buffer if metal ions are suspected (metals catalyze benzylic oxidation).[1]

Q2: My assay value is dropping, but no new peaks appear in standard HPLC.

Diagnosis: You are likely experiencing Racemization or Volatile Loss .[1]

  • Racemization: If you are using a chiral method, the "loss" of the active enantiomer corresponds to the gain of the distomer. In achiral HPLC, they co-elute, so the peak area remains constant (unless the extinction coefficients differ, which is rare).

    • Action: Switch to Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1]

  • Sublimation/Sorption: The free acid is moderately lipophilic.[1] It may adsorb to PVC tubing or filters.[1]

    • Action: Use glass or low-binding polypropylene.[1] Ensure pH > 6 for aqueous solutions to keep it ionized (carboxylate form is less prone to sorption).[1]

Q3: Under acidic stress (1N HCl, 60°C), I see a non-polar impurity eluting very late.

Diagnosis: This is likely the Ethyl/Methyl Ester (if alcohol was used as a co-solvent) or a Dimer .

  • Cause: Fischer Esterification happens readily in acidic alcohol.[1]

  • Fix: Use Acetonitrile (ACN) instead of Methanol/Ethanol as the co-solvent for stress testing. If no alcohol is present, check for Anhydride formation (dimerization), though this usually reverts in aqueous mobile phase.

Part 4: Degradation Pathways (Visualized)

The diagram below illustrates the primary degradation pathways. The Benzylic Oxidation (Path A) and Racemization (Path B) are the most critical for stability monitoring.[1]

DegradationPathways Parent 3-(2-Chloro-phenyl)- 2-methyl-propionic acid (Parent) BenzAlcohol 3-Hydroxy Derivative (Benzylic Alcohol) Parent->BenzAlcohol Oxidation (H2O2/Metals) Path A (Benzylic C3) Enolate Enolate Intermediate (Planar) Parent->Enolate Base (OH-) Path B (Alpha C2) DesChloro Des-chloro Analog (Radical Mechanism) Parent->DesChloro UV Light (hv) Path C (Aryl-Cl) Anhydride Cyclic Anhydride (Thermal Dimer) Parent->Anhydride Heat/Acid Path D BenzKetone 3-Oxo Derivative (Benzylic Ketone) BenzAlcohol->BenzKetone Further Oxidation Racemate Racemic Mixture (R/S Enantiomers) Enolate->Racemate Reprotonation

Caption: Primary degradation pathways including Benzylic Oxidation (Red), Chiral Inversion (Yellow), and Photolysis (Green).

Part 5: Analytical Method Recommendations
Method TypeColumn / ConditionsPurpose
Achiral HPLC C18 / C8 (e.g., Zorbax Eclipse Plus)Mobile Phase: ACN / 0.1% H₃PO₄ gradient.Quantify oxidative degradants (alcohol/ketone) and photolytic products.[1]
Chiral HPLC Polysaccharide Phase (e.g., Chiralpak AD-H)Mobile Phase: Hexane/IPA/TFA (Normal Phase) or ACN/Buffer (Reverse Phase).[1]CRITICAL : Quantify enantiomeric excess (ee) and monitor racemization.
LC-MS ESI Negative Mode Parent ion [M-H]⁻: m/z ~197/199 (Cl isotope pattern).[1]Identify unknown peaks. Look for +16 Da (OH) or -34 Da (Des-Cl).[1]
References
  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][3] Link

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][3] Link

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (Standard reference for benzylic oxidation mechanisms).

  • Smith, R. J., & Webb, M. L. (2007).[1] Analysis of Drug Impurities. Blackwell Publishing.[1] (Protocols for chiral inversion of 2-aryl and 2-alkyl acids).

Sources

optimizing reaction conditions for the synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Organic Chemists, Process Development Scientists Topic: Optimization of Reaction Conditions via Malonic Ester Synthesis

Core Directive & Process Overview

This guide addresses the synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionic acid (also known as


-methyl-2-chlorohydrocinnamic acid). While various routes exist (e.g., Knoevenagel condensation followed by reduction), the Modified Malonic Ester Synthesis  is the most robust pathway for controlling the 

-methyl stereocenter and avoiding over-alkylation.
The Synthetic Pathway

The recommended route utilizes Diethyl methylmalonate as the starting nucleophile. This bypasses the need for a second alkylation step, reducing impurity profiles related to dialkylation.

  • Enolization: Deprotonation of Diethyl methylmalonate.

  • Alkylation (

    
    ):  Coupling with 2-Chlorobenzyl chloride.
    
  • Hydrolysis: Saponification of the diester.

  • Decarboxylation: Thermal loss of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to yield the target acid.
    

Interactive Troubleshooting Modules

Module A: The Alkylation Phase (C-C Bond Formation)

Context: You are reacting Diethyl methylmalonate with 2-Chlorobenzyl chloride using a base (typically NaH or NaOEt).

Q: My reaction conversion is stalling at ~60% despite extended reflux times. Why?

  • Root Cause: The ortho-chloro substituent on the benzyl chloride introduces significant steric hindrance, shielding the benzylic carbon from nucleophilic attack. Furthermore, if you are using NaOEt in Ethanol, the reaction temperature is capped at

    
    , which may be insufficient to overcome the activation energy barrier for this hindered substrate.
    
  • Solution:

    • Solvent Switch: Transition to a polar aprotic solvent system. Use THF/DMF (9:1) or pure DMF . This solvates the cation (

      
      ), leaving the enolate "naked" and significantly more reactive.
      
    • Temperature: Increase reaction temperature to

      
       (if using DMF/Toluene).
      
    • Catalysis: Add a catalytic amount of NaI (Finkelstein condition) . This generates the 2-chlorobenzyl iodide in situ, which is a superior electrophile.

Q: I see a "double-spot" on TLC near the product. Is this dialkylation?

  • Analysis: Dialkylation is sterically unlikely here because the starting material (Diethyl methylmalonate) already has one substituent, and the incoming electrophile (2-chlorobenzyl) is bulky.

  • Likely Culprit: It is likely O-alkylation . Enolates are ambient nucleophiles. In highly polar aprotic solvents (like DMSO/DMF) without tight ion-pairing, the oxygen attack becomes competitive.

  • Correction: Ensure the reaction is strictly anhydrous. Switch the counter-ion to Lithium (using LiHMDS) or keep the solvent less polar (THF) if O-alkylation persists, though this trades off with reaction rate.

Module B: Hydrolysis & Decarboxylation

Context: Converting the intermediate Diethyl 2-(2-chlorobenzyl)-2-methylmalonate to the final acid.

Q: After hydrolysis and acidification, I am isolating a viscous oil that refuses to crystallize. Is my product impure?

  • Diagnosis: You likely have the dicarboxylic acid intermediate (2-(2-chlorobenzyl)-2-methylmalonic acid) rather than the final mono-acid. The decarboxylation step requires significant thermal energy.[1]

  • Verification: Check NMR. A dicarboxylic acid will often show broad -OH peaks and split splitting patterns different from the target.

  • Protocol Adjustment:

    • Thermal Drive: The decarboxylation of

      
      -disubstituted malonic acids typically requires temperatures 
      
      
      
      . Refluxing in aqueous HCl (
      
      
      ) is often insufficient.
    • The "Neat" Method: Isolate the dicarboxylic acid crude. Heat it neat (no solvent) in an oil bath at

      
       under vacuum until gas evolution (
      
      
      
      ) ceases. The residue will solidify upon cooling.

Optimized Experimental Protocol

Step 1: Alkylation[1][3][4]
  • Reagents: Diethyl methylmalonate (1.0 eq), NaH (60% dispersion, 1.1 eq), 2-Chlorobenzyl chloride (1.05 eq), Toluene/DMF (10:1 ratio).

  • Procedure:

    • Wash NaH with hexanes to remove oil (optional but recommended for atom economy). Suspend in Toluene/DMF.

    • Add Diethyl methylmalonate dropwise at

      
      . Evolution of 
      
      
      
      gas will be vigorous. Stir 30 min at RT to ensure complete enolization.
    • Add 2-Chlorobenzyl chloride dropwise.

    • Heat to

      
       for 12-16 hours. Monitor by TLC (Hexane/EtOAc 8:2).
      
    • Quench: Cool to

      
      , quench with saturated 
      
      
      
      . Extract with EtOAc.
Step 2: One-Pot Hydrolysis/Decarboxylation
  • Reagents: KOH (4.0 eq), Ethanol/Water (1:1), then conc. HCl.

  • Procedure:

    • Dissolve crude diester in EtOH/Water. Add KOH. Reflux for 4 hours (Saponification).

    • Distill off Ethanol (critical to reach higher temps in next step).

    • Acidify aqueous residue with conc. HCl to pH 1. The dicarboxylic acid will precipitate or oil out.

    • Decarboxylation: Reflux the aqueous acidic mixture vigorously (

      
      ) for 24 hours.
      
    • Alternative (if reflux fails): Extract the dicarboxylic acid, dry, and heat neat at

      
      .
      
Data Summary Table
ParameterStandard ConditionOptimized ConditionReason for Change
Base NaOEt / EtOHNaH / THF or Toluene-DMF Prevents transesterification; higher reaction temp allowed.
Temp (Alkylation)

(Reflux EtOH)

Overcomes steric hindrance of ortho-Cl group.
Decarboxylation Aq. Acid RefluxNeat Heat (

)

-methyl group stabilizes the intermediate, requiring higher energy to decarboxylate.
Workup Acid/Base ExtractionCrystallization (Hexane/EtOAc) 2-Cl group makes the molecule lipophilic; standard extraction may trap impurities.

Visual Logic Maps

Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: Diethyl Methylmalonate Base Add NaH (1.1 eq) Solvent: Toluene/DMF Start->Base Enolate Intermediate: Enolate Formed Base->Enolate AddHalide Add 2-Chlorobenzyl Chloride Temp: 90°C Enolate->AddHalide Check1 Checkpoint: TLC/GC Is SM consumed? AddHalide->Check1 Check1->AddHalide No (Add NaI cat.) Hydrolysis Hydrolysis (KOH/EtOH) Reflux 4h Check1->Hydrolysis Yes Acidify Acidify (HCl pH 1) Hydrolysis->Acidify DiAcid Intermediate: Dicarboxylic Acid Acidify->DiAcid Decarb Decarboxylation Heat >150°C (Neat or Acid Reflux) DiAcid->Decarb Final Target: this compound Decarb->Final

Caption: Step-by-step workflow with critical decision nodes (Yellow) and high-energy activation steps (Red).

Figure 2: Troubleshooting Decision Matrix

Troubleshooting Issue Problem: Low Yield / Impurity Type1 Reaction Stalled? Issue->Type1 Type2 Product is Oil/Gummy? Issue->Type2 Type3 Unknown Impurity? Issue->Type3 Sol1 Increase Temp Add DMF co-solvent Type1->Sol1 Sol2 Incomplete Decarboxylation Heat Neat at 160°C Type2->Sol2 Sol3 Check O-Alkylation Switch solvent to THF (less polar) Type3->Sol3

Caption: Rapid diagnostic tree for common synthetic failures.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of NaH? 
A:  Generally, no. Diethyl methylmalonate has a pKa of ~13.[2] 

(pKa of conjugate acid ~10.3) is too weak to fully deprotonate it, leading to poor equilibrium concentrations of the enolate. You must use a base with a conjugate acid pKa > 16 (e.g., NaOEt or NaH).

Q: Why is the 2-chloro isomer harder to make than the 4-chloro isomer? A: The "Ortho Effect." The chlorine atom at the 2-position physically blocks the approach of the bulky malonate nucleophile. This increases the activation energy required for the


 displacement.

Q: Is the product a solid or liquid? A: Pure this compound is a crystalline solid (Melting Point approx. 93-95°C). If you have a liquid, it is likely contaminated with solvent or the decarboxylation is incomplete.

References

  • Malonic Ester Synthesis Mechanism & Decarboxylation

    • March's Advanced Organic Chemistry, "The Malonic Ester Synthesis," providing the foundational mechanism for alkylation and subsequent decarboxyl
    • Source:

  • Synthesis of 2-Chlorophenylpropionic Acid Derivatives

    • BenchChem Protocols, "Synthesis routes of 3-(2-Chlorophenyl)propionic acid.
    • Source:

  • Alkylation of Methylmalonates

    • Google Patents CN109020810A, "Method for continuously synthesizing diethyl methylmalonate.
    • Source:

  • Physical Properties & Characterization

    • ChemicalBook, "3-(2-CHLOROPHENYL)PROPIONIC ACID Properties."[3] Confirms melting point data (93-95°C) for purity verification.

    • Source:

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User: Analytical Chemist / Method Development Scientist Analyte: 3-(2-Chloro-phenyl)-2-methyl-propionic acid Chemical Class: Aromatic Carboxylic Acid (Substituted Phenylpropionic Acid) Critical Attribute: Acidic (Estimated pKa


 4.2 – 4.5)

Issue Overview: Peak tailing in the analysis of this compound is rarely due to column degradation alone. The primary culprit is "Mixed-Mode Ionization" or Secondary Silanol Interactions . Because this molecule contains a carboxylic acid moiety, its retention behavior is strictly governed by the pH of the mobile phase relative to its pKa. Operating near the pKa results in a dynamic equilibrium between the protonated (neutral) and deprotonated (anionic) species, causing peak broadening and tailing. Furthermore, the carboxylate anion can interact with residual metals or silanols on the stationary phase.

Diagnostic Decision Tree

Before adjusting your method, use this logic flow to identify the root cause.

TroubleshootingFlow Start START: Peak Tailing Observed Check_pH Is Mobile Phase pH within ±1 unit of pKa (3.5 - 5.5)? Start->Check_pH Action_pH CRITICAL ERROR: Mixed Ionization State. Adjust pH < 3.0 or > 7.0 Check_pH->Action_pH YES Check_Solvent Is Sample Solvent Stronger than Mobile Phase? Check_pH->Check_Solvent NO Action_Solvent Solvent Mismatch. Dissolve sample in Mobile Phase or weaker solvent. Check_Solvent->Action_Solvent YES Check_Load Does Tailing Decrease on Dilution (1:10)? Check_Solvent->Check_Load NO Action_Load Mass Overload. Reduce Injection Volume or Concentration. Check_Load->Action_Load YES Check_Column Is Column 'End-Capped' or 'Base-Deactivated'? Check_Load->Check_Column NO Action_Column Silanol Interaction. Switch to High-Purity Type-B Silica Column. Check_Column->Action_Column NO Action_Metal Possible Metal Chelation. Add EDTA or use Glass-Lined Column. Check_Column->Action_Metal YES (Issue Persists)

Figure 1: Diagnostic logic for isolating the cause of peak tailing in acidic analytes.

Technical Support Q&A: Troubleshooting Protocols

Category A: Mobile Phase & pH Strategy (The #1 Cause)

Q: I am using a generic Phosphate buffer at pH 4.5. Why is the peak tailing severely?

A: You are operating in the "Ionization Transition Zone." The pKa of this compound is approximately 4.2–4.[1]5. At pH 4.5, roughly 50% of your molecules are neutral (hydrophobic, well-retained) and 50% are anionic (hydrophilic, less retained).

  • The Mechanism: As the molecule travels down the column, the local pH environment shifts slightly, causing molecules to constantly switch between states. This "smears" the peak.[2][3]

  • The Fix: You must shift the pH at least 2 units away from the pKa.[1]

    • Protocol A (Recommended): Low pH (pH < 2.5). Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This forces the molecule into its neutral (protonated) state, maximizing interaction with the C18 phase and sharpening the peak.

    • Protocol B: High pH (pH > 7.0). Use 10mM Ammonium Bicarbonate. This forces the molecule into its fully ionized state. Note: Ensure your column is pH-stable (e.g., Hybrid Silica).

Q: I switched to 0.1% Formic Acid, but I still see slight tailing. Is Formic Acid enough?

A: Formic acid is a weak acid. For stubborn tailing, Trifluoroacetic Acid (TFA) is superior for two reasons:

  • Stronger Acidity: It lowers pH more effectively (~pH 2.0), ensuring 99.9% protonation.

  • Ion-Pairing Effect: TFA is an ion-pairing agent that can mask residual silanols on the silica surface, preventing the "drag" that causes tailing.

  • Recommendation: Switch to 0.05% - 0.1% TFA in both Mobile Phase A (Water) and B (Acetonitrile).

Category B: Column Selection & Stationary Phase

Q: I am using a standard C18 column. Could the column be the problem?

A: Yes, if it is an older "Type A" silica or not fully end-capped.

  • The Mechanism: The carboxylic acid group (and the electron-rich chloro-phenyl ring) can interact with free silanol groups (-Si-OH) on the silica surface via hydrogen bonding. If the silica contains trace metals (Fe, Al), the carboxylic acid can chelate to them, causing severe tailing.

  • The Fix:

    • Verify Column Type: Ensure you are using a "Type B" (High Purity) silica column that is "End-Capped" (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, Phenomenex Luna Omega).

    • Polar-Embedded Phases: Consider a column with a polar-embedded group (e.g., Amide-C18). These phases shield the silica surface and provide excellent peak shape for acids.

Category C: Sample Solvent & Injection

Q: My peak is fronting and tailing. I dissolved the sample in 100% Acetonitrile.

A: This is a "Solvent Strength Mismatch." Dissolving the sample in a solvent stronger than your initial mobile phase causes the analyte to travel faster than the mobile phase immediately upon injection. This results in band broadening that looks like tailing or fronting.[4]

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN with 0.1% TFA). If solubility is an issue, use the minimum amount of organic solvent possible.

Quantitative Data & Optimization Matrix

Use this table to interpret your specific peak shape symptoms.

SymptomUSP Tailing Factor (

)
Probable CauseCorrective Action
Slight Tailing 1.2 – 1.4Normal secondary interactionsAdd 0.1% TFA to mobile phase.
Moderate Tailing 1.5 – 2.0pH too close to pKaAdjust pH to < 2.5.
Severe Tailing > 2.0Silanol activity or Metal ChelationSwitch to "End-Capped" High-Purity Column.
Peak Splitting N/A (Double Peak)Wrong Solvent or Blocked FritDissolve sample in Mobile Phase; Replace Inlet Frit.
Broad Peak Width > 0.5 minExtra-column volumeShorten tubing from column to detector; check fittings.

Mechanistic Visualization: The "Silanol Trap"

The diagram below illustrates why acidic analytes tail on standard silica and how low pH buffers prevent it.

SilanolMechanism cluster_0 Scenario A: pH 4.5 (Near pKa) cluster_1 Scenario B: pH 2.0 (Suppression) Silanol_A Free Silanol (-Si-OH) Interaction_A Strong H-Bonding & Ionic Drag Silanol_A->Interaction_A Analyte_A Analyte (R-COO-) Analyte_A->Interaction_A Tailing Tailing Interaction_A->Tailing Result: Tailing Silanol_B Free Silanol (-Si-OH) Analyte_B Analyte (R-COOH) SharpPeak SharpPeak Analyte_B->SharpPeak Result: Sharp Peak TFA TFA (H+) TFA->Silanol_B Masks Surface

Figure 2: Mechanism of silanol-analyte interaction and the suppression effect of low pH/TFA.

Recommended Experimental Protocol

Objective: Eliminate tailing for this compound.

  • Mobile Phase Preparation:

    • Solvent A: HPLC Grade Water + 0.1% Trifluoroacetic Acid (v/v).

    • Solvent B: HPLC Grade Acetonitrile + 0.1% Trifluoroacetic Acid (v/v).

    • Why? Matches ionic strength and prevents baseline drift.

  • Column Configuration:

    • Stationary Phase: C18, 5µm, 4.6 x 150mm (High Purity, e.g., Zorbax Eclipse Plus).

    • Temperature: 30°C (Constant temperature reduces viscosity effects).

  • Gradient:

    • Start: 30% B

    • Ramp to 90% B over 10 minutes.

    • Hold 2 minutes.

  • Sample Injection:

    • Diluent: 50:50 Water:Acetonitrile (with 0.1% TFA).

    • Volume: 5 - 10 µL.

References

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 3-(2-Chlorophenyl)propionic acid.[5] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionic acid (CAS: 1643-28-3) presents a classic dichotomy in process chemistry. You are likely utilizing one of two dominant pathways: the Knoevenagel Condensation/Reduction route or the Malonic Ester Alkylation route.

Each pathway generates a distinct "fingerprint" of side products.[1] This guide deconstructs these pathways, identifying the mechanistic origins of impurities (dechlorination vs. dialkylation) and providing self-validating protocols to suppress them.

Module 1: The Hydrogenation Trap (Route A)

Context: You are reducing


-methyl-2-chlorocinnamic acid  to the target propionic acid.
Primary Failure Mode:  Hydrodehalogenation (Loss of Chlorine).
The Mechanism of Failure

The reduction of the alkene (


) and the hydrogenolysis of the aryl chloride (

) are competing reactions. While

reduction is thermodynamically favored, standard catalysts like Pd/C are notorious for oxidative addition into

bonds, leading to the des-chloro impurity (2-methyl-3-phenylpropionic acid).
Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition occurring on your catalyst surface.

Hydrogenation_Selectivity Start α-methyl-2-chlorocinnamic acid Catalyst Catalyst Surface (Pd/C vs. Pt/C) Start->Catalyst Adsorption Target TARGET: 3-(2-Cl-phenyl)-2-methyl-propionic acid Catalyst->Target C=C Reduction (Kinetic Product) Impurity IMPURITY: 3-phenyl-2-methyl-propionic acid (Des-chloro) Catalyst->Impurity C-Cl Hydrogenolysis (Over-reduction) Target->Impurity Prolonged reaction time

Caption: Kinetic competition between alkene saturation and hydrodehalogenation. Palladium favors the red path (impurity) more than Platinum.

Protocol: Selective Hydrogenation

To minimize dechlorination, you must alter the electronic environment of the catalyst.

Step-by-Step Optimization:

  • Catalyst Switch: Switch from Pd/C to 5% Pt/C (sulfided) or Pt/TiO2 . Platinum is less active toward

    
     oxidative addition than Palladium.
    
  • Solvent System: Avoid methanol/ethanol if possible, as they facilitate hydrogenolysis. Use Toluene or Ethyl Acetate .

  • Poisoning Strategy: If you must use Pd/C, add Thiophene (0.1 mol%) or Ethylenediamine . These ligands bind to the highly active "kink" sites responsible for C-Cl bond breaking, leaving the terrace sites available for C=C reduction.

  • Pressure Control: Operate at low H2 pressure (1-3 bar) . High pressure forces hydrogen into the subsurface of the metal lattice, accelerating hydrogenolysis.

Module 2: The Alkylation Ambush (Route B)

Context: You are alkylating Diethyl methylmalonate with 2-Chlorobenzyl chloride . Primary Failure Mode: Dialkylation and Polymerization.

The Mechanism of Failure

The 2-chlorobenzyl chloride is a highly reactive electrophile. If the stoichiometry is uncontrolled, the mono-alkylated product (which is still acidic) can deprotonate again and attack a second equivalent of benzyl chloride, forming the bis-(2-chlorobenzyl) impurity .

Visualizing the Reaction Network

Alkylation_Network Malonate Diethyl Methylmalonate Enolate1 Mono-Enolate Anion Malonate->Enolate1 + Base (NaOEt) Product_Pre Intermediate: Diethyl 2-(2-Cl-benzyl)-2-methylmalonate Enolate1->Product_Pre + 2-Cl-Benzyl Chloride Enolate2 Di-Enolate (Unwanted) Product_Pre->Enolate2 + Excess Base (Equilibrium Shift) Impurity_Bis IMPURITY: Bis-(2-Cl-benzyl) Adduct Enolate2->Impurity_Bis + 2-Cl-Benzyl Chloride

Caption: The pathway to dialkylation. Once the target intermediate is formed, excess base can re-activate it, leading to the double-addition impurity.

Protocol: Controlled Alkylation

Critical Rule: The order of addition determines the impurity profile.

  • Inverse Addition: Do not add the halide to the base/malonate mixture all at once.

    • Correct Method: Generate the enolate of diethyl methylmalonate (1.1 eq) with NaOEt (1.0 eq) in EtOH/Toluene. Ensure the base is fully consumed before adding the electrophile.

    • Why? Free ethoxide causes E2 elimination of the benzyl chloride (forming stilbenes) or attacks the product.

  • Stoichiometry: Use a 1.2 : 1.0 excess of Methylmalonate . It is statistically harder to dialkylate if the starting malonate is in excess.

  • Temperature Ramp: Start the addition at 0°C to favor the kinetic mono-alkylation. Only warm to reflux after addition is complete to drive the reaction to finish.

Module 3: Decarboxylation Drifts

Context: Hydrolysis and decarboxylation of the ester intermediate. Issue: Incomplete decarboxylation (Di-acid impurity).

  • Symptom: The product melts over a broad range or shows a split carbonyl peak in IR (1700 cm⁻¹ and 1730 cm⁻¹).

  • Fix: Decarboxylation of the hindered 2-methyl-2-benzyl system requires high energy.

    • Use 6N HCl / Acetic Acid reflux (110°C) for 12+ hours.

    • Monitor: The evolution of CO2 bubbles is not a sufficient endpoint. Monitor by HPLC for the disappearance of the dicarboxylic acid peak.

Troubleshooting "Cheat Sheet"

ObservationProbable CauseCorrective Action
Product contains ~5% "Des-chloro" analog Hydrogenation was too aggressive (Route A).Switch catalyst to Pt/C or add Thiophene poison. Reduce H2 pressure.
Gummy solid; NMR shows extra aromatic protons Dialkylation (Route B).Increase Methylmalonate:Benzyl Chloride ratio to 1.5:1. Slow down addition rate.
Low Yield; smell of styrene/plastic Elimination of Benzyl Chloride.Base concentration too high. Ensure base is consumed by malonate before adding halide.
Melting point is 10°C lower than lit. Incomplete Decarboxylation.Reflux crude acid in Xylene (140°C) to force thermal decarboxylation.

FAQ: Specialist to Specialist

Q: I am seeing a "dimer" impurity in the Malonic route (Route B). Is this Wurtz coupling? A: Unlikely. Wurtz coupling (Ar-CH2-CH2-Ar) requires sodium metal. In ethoxide conditions, you are likely seeing O-alkylation or Transesterification if your solvent doesn't match your ester (e.g., using NaOMe with Diethyl malonate). Always match the alkoxide base to the ester alkyl group (NaOEt for Diethyl esters).

Q: Can I use Raney Nickel for the hydrogenation in Route A? A: Avoid. Raney Nickel is notorious for hydrodehalogenation. It will strip the chlorine off the aromatic ring rapidly. If you must use Ni, use Urushibara Nickel or a deactivated Boride variant, but Platinum is far superior for this specific chemoselectivity.

Q: The 2-chloro substituent is sterically hindering my alkylation. Can I heat it more? A: Heating increases the rate of dialkylation more than mono-alkylation. Instead of heat, switch the leaving group on your electrophile from Chloride to Bromide or Iodide (Finkelstein condition) to increase reactivity at lower temperatures.

References

  • Selective Hydrogenation of Chlorocinnamic Acids

    • Title: Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts.[2]

    • Source: Chemical Communic
    • URL:[Link]

    • Relevance: Establishes Platinum (Pt) as the superior metal for preserving aryl-halides during reduction compared to Palladium.
  • Malonic Ester Side Reactions

    • Title: Common side products in the alkylation of diethyl malonate.[3]

    • Source: BenchChem Technical Guides.
    • Relevance: Details the mechanism of dialkylation and elimin
  • Dechlorination Mechanisms

    • Title: Theoretical and Applied Aspects of Hydrodechlorination Processes.[4]

    • Source: MDPI (C
    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for why Ar-Cl bonds break under hydrogen
  • Synthesis of Phenylpropionic Acid Derivatives

    • Title: 2-phenylpropionic acid - Organic Syntheses Procedure.
    • Source: Organic Syntheses, Coll. Vol. 10, p.660 (2004).
    • URL:[Link]

    • Relevance: While for the non-chlorinated analog, this procedure establishes the baseline protocols for decarboxylation and isol

Sources

Technical Support Center: Chiral Separation of 3-(2-Chloro-phenyl)-2-methyl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CS-2CPMPA-001 Subject: Troubleshooting Enantioseparation & Peak Shape Issues Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

This guide addresses the specific challenges associated with the chiral resolution of 3-(2-Chloro-phenyl)-2-methyl-propionic acid . As a hydrocinnamic acid derivative with an ortho-chloro substituent and a free carboxylic acid, this molecule presents two primary chromatographic hurdles:

  • Acidic Tailing: Strong interaction between the carboxyl group and residual silanols on the stationary phase.

  • Steric Hindrance: The ortho-chloro group can inhibit inclusion complexation in certain phases (e.g., cyclodextrins), making polysaccharide-based or Pirkle-type phases the preferred choice.

Part 1: Method Development Strategy (The "Triage")

Before troubleshooting specific errors, ensure you are using the correct separation mode. For this specific molecule, Normal Phase HPLC is the "Gold Standard" for initial screening due to higher theoretical plate counts and better solubility of the protonated acid.

Workflow: Method Selection Decision Tree

MethodSelection Start Start: 3-(2-Cl-Ph)-2-Me-Propionic Acid Solubility Solubility Check Start->Solubility Mode_NP Normal Phase (Rec.) Hexane/IPA + TFA Solubility->Mode_NP Soluble in Hexane/EtOH Mode_RP Reversed Phase Acetonitrile/H2O + H3PO4 Solubility->Mode_RP Aqueous only Mode_SFC SFC CO2/MeOH + TFA Solubility->Mode_SFC Green/Prep Scale Column_Poly Polysaccharide Column (AD-H, OD-H, IG) Mode_NP->Column_Poly Primary Screen Column_Pirkle Pirkle Type (Whelk-O1) Mode_NP->Column_Pirkle Secondary Screen Mode_RP->Column_Poly Use RH/IG versions

Figure 1: Decision matrix for selecting the initial separation mode. Normal Phase is prioritized for resolution.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My peaks are tailing severely (As > 1.5). Resolution is lost in the tail."

Diagnosis: This is the most common issue with chiral acids. The free carboxylic acid moiety (


) is interacting with the residual silanol groups (

) on the silica support of the chiral column. This secondary interaction delays desorption, causing the "shark fin" peak shape.

Corrective Actions:

  • The "0.1% Rule": You must use an acidic modifier.[1]

    • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[2]

    • Why: TFA protonates the silanols and the analyte, suppressing ionization and ensuring the molecule remains in a single, neutral state [1].

    • Alternative: If TFA is too aggressive for your detector (e.g., MS), use Formic Acid or Acetic Acid , though TFA usually provides sharper peaks for phenylpropionic derivatives.

  • Switch to "Immobilized" Phases:

    • If you are using coated phases (e.g., Chiralpak AD-H or Chiralcel OD-H) and still see tailing, the silica support might be older "Type A" silica.

    • Upgrade: Switch to immobilized columns (e.g., Chiralpak IA, IB, IC, or IG ). These often use higher-purity silica supports with lower metal content, reducing silanol activity.

Issue 2: "I see separation, but the selectivity ( ) is poor (< 1.1)."

Diagnosis: The ortho-chloro substituent creates a specific steric bulk that might prevent the molecule from fitting into the chiral grooves of standard amylose columns.

Corrective Actions:

  • Screen the "Chlorinated" Columns:

    • Standard amylose (AD-H) might struggle.

    • Try: Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H) or Cellulose tris(3-chloro-4-methylphenylcarbamate) (OZ-3 / Lux Cellulose-2). The chlorinated stationary phases often interact better with chlorinated analytes due to "halogen-halogen" interactions and matched electronics [2].

  • Temperature Optimization (Enthalpic Control):

    • Protocol: Lower the column temperature from 25°C to 10°C - 15°C .

    • Mechanism:[2][3][4][5] Chiral recognition is often enthalpy-driven. Lowering temperature increases the retention factor (

      
      ) and often improves selectivity (
      
      
      
      ), provided the solubility holds [3].
Issue 3: "I am using SFC and the retention times are drifting."

Diagnosis: In Supercritical Fluid Chromatography (SFC), 2-arylpropionic acids can form dimers or adsorb onto the system tubing if the mobile phase is not sufficiently polar or acidic.

Corrective Actions:

  • Increase Modifier Polarity: Shift from 100% MeOH modifier to MeOH:IPA (1:1) .

  • The "Make-up" Flow: Ensure your back-pressure regulator (BPR) is not accumulating precipitated acid.

  • Additives: Use 0.5% TFA in the co-solvent (Methanol). Note: In SFC, slightly higher acid concentrations are often needed compared to HPLC.

Part 3: Validated Experimental Protocols

Protocol A: Primary Screening (Normal Phase HPLC)

Use this protocol to establish a baseline. If this fails, move to Protocol B.

ParameterSettingNotes
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)Amylose vs. Cellulose backbone check.
Mobile Phase n-Hexane / Isopropanol / TFA (90 : 10 : 0.[6]1)TFA is critical for peak symmetry.
Flow Rate 1.0 mL/minStandard flow.
Temperature 25°CStart here; lower if resolution is partial.
Detection UV @ 230 nm The phenyl ring absorption max.
Sample Diluent Mobile PhasePrevents "solvent shock" peak distortion.
Protocol B: The "Pirkle" Alternative (For Difficult Aromatics)

If polysaccharide columns fail, the Whelk-O 1 column is highly effective for aromatic acids because it relies on


 interactions rather than inclusion.
  • Column: Whelk-O 1 (R,R)

  • Mobile Phase: n-Hexane / Ethanol / Acetic Acid (95 : 5 : 0.1)

  • Mechanism: The electron-deficient dinitrobenzoyl group on the column interacts with the electron-rich phenyl ring of your analyte [4].

Part 4: Advanced Troubleshooting Logic

Use this flow to diagnose persistent issues.

Troubleshooting Problem Symptom Detected Tailing Peak Tailing Problem->Tailing Split Split/Doublet Peaks (Non-Chiral) Problem->Split NoRet No Retention Problem->NoRet CheckAcid Is Acid Modifier Present? Tailing->CheckAcid Solvent Sample Solvent Mismatch? Split->Solvent AddTFA Add 0.1% TFA CheckAcid->AddTFA No CheckCol Column Age/Type CheckAcid->CheckCol Yes Dilute Dissolve in Mobile Phase Solvent->Dilute Strong Solvent Used

Figure 2: Logic flow for diagnosing peak shape anomalies.

References

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Fixes. Retrieved from

  • Zhang, L., et al. (2014).[7] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs...[7][8][9] using an amylose chiral stationary phase. RSC Advances. Retrieved from

  • Sigma-Aldrich. (2025). Basics of Chiral HPLC and Column Selection. Retrieved from

  • Nazareth, C. (2020).[10] A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from

  • BenchChem. (2025).[1] HPLC Protocol for Purity Analysis of (R)-2-Acetylthio-3-phenylpropionic Acid. Retrieved from

Sources

long-term storage and handling of 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3-(2-Chloro-phenyl)-2-methyl-propionic acid?

Based on analogous compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Storage at room temperature, away from direct sunlight and sources of ignition, is advisable.[2] For enhanced stability, particularly for analytical standards or long-term archival, storage at 2-8°C is a prudent measure.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A comprehensive approach to safety is critical. Always handle this compound in a certified chemical fume hood.[2] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat and appropriate protective clothing.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[3]

Q3: How should I prepare a stock solution of this compound?

The solubility of substituted propionic acids can vary. It is advisable to first attempt dissolution in common organic solvents such as DMSO, DMF, or ethanol. For aqueous buffers, the acidic nature of the carboxylic acid group suggests that solubility will increase at a pH above its pKa. Gentle warming and sonication can aid in dissolution, but a small-scale solubility test is always recommended before preparing a large stock solution.

Q4: What are the primary hazards associated with this class of compounds?

Structurally similar compounds are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] They can cause skin and serious eye irritation.[3][4] Chronic exposure effects have not been thoroughly investigated for many of these research chemicals.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound will not fully dissolve. Low solubility in the chosen solvent.- Try a different solvent (e.g., DMSO, DMF).- Gently warm the solution.- Use sonication to aid dissolution.- For aqueous solutions, adjust the pH to be basic.
Inconsistent experimental results. Compound degradation.- Prepare fresh stock solutions for each experiment.- Store stock solutions at -20°C or -80°C.- Avoid repeated freeze-thaw cycles.- Visually inspect the solid compound for any changes in color or texture before use.
Precipitate forms in stock solution upon storage. Decreased solubility at lower temperatures.- Allow the solution to warm to room temperature before use.- Briefly sonicate to redissolve the precipitate.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.

Experimental Protocols

Protocol 1: Safe Handling and Weighing
  • Don all required personal protective equipment (PPE) as outlined in the FAQ section.

  • Perform all handling operations within a certified chemical fume hood.

  • To minimize dust generation, do not pour the solid compound directly. Use a spatula to carefully transfer the desired amount to a tared weigh boat or vial.

  • Immediately and securely close the container after dispensing.

  • Clean any spills promptly with an appropriate absorbent material and dispose of the waste in a designated hazardous waste container.[1]

  • Thoroughly wash hands after handling, even if gloves were worn.[1]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight should be confirmed by the supplier or through analysis).

  • Weigh the calculated amount of the compound in a sterile microcentrifuge tube or vial, following the safe handling protocol.

  • Add the appropriate volume of high-purity DMSO to the solid.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed containers.

Visual Workflows

Logical Relationship for Safe Handling

Safe Handling Workflow A Risk Assessment B Select & Don PPE A->B C Work in Fume Hood B->C D Weigh Compound C->D E Prepare Solution D->E F Store Properly E->F G Decontaminate & Dispose F->G H Wash Hands G->H

Caption: A logical workflow for the safe handling of chemical compounds.

Troubleshooting Decision Tree for Solubility Issues

Solubility Troubleshooting Start Compound Insoluble Solvent Change Solvent? Start->Solvent Heat Apply Gentle Heat? Solvent->Heat No Success Soluble Solvent->Success Yes Sonicate Use Sonication? Heat->Sonicate No Heat->Success Yes pH Adjust pH (Aqueous)? Sonicate->pH No Sonicate->Success Yes pH->Success Yes Fail Consult Literature pH->Fail No

Sources

Validation & Comparative

validation of analytical methods for 3-(2-Chloro-phenyl)-2-methyl-propionic acid according to ICH guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors, 3-(2-Chloro-phenyl)-2-methyl-propionic acid (CMPA) serves as a critical intermediate. Its quality directly impacts the safety profile of the final drug substance.

Traditionally, CMPA has been analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. While robust, this "legacy" approach suffers from long run times (>20 minutes) and excessive solvent consumption.

This guide objectively compares the legacy HPLC method against a modernized Ultra-Performance Liquid Chromatography (UPLC) protocol.[1][2] We demonstrate that the UPLC method not only meets but exceeds ICH Q2(R2) validation requirements, offering a 5x reduction in run time and a 75% reduction in solvent costs , without compromising resolution or sensitivity.

Chemical Context & Critical Quality Attributes (CQA)

CMPA presents specific analytical challenges due to its structure:

  • Acidity (pKa ~4.2): Requires pH control in the mobile phase to prevent peak tailing.

  • Hydrophobicity: The chloro-phenyl ring requires sufficient organic modifier for elution.

  • Impurities: Must be resolved from the dechlorinated analog and potential regioisomers.

Senior Scientist Insight: Many labs struggle with peak tailing for CMPA. This is often due to silanol interactions on older silica columns. Our proposed UPLC method utilizes a Charged Surface Hybrid (CSH) particle technology to mitigate this, ensuring sharp symmetry (


) even at high throughput.

Comparative Methodology: HPLC vs. UPLC[1][2][3][4][5]

The following table contrasts the "Alternative" (Legacy HPLC) with the "Product" (Optimized UPLC).

FeatureMethod A: Legacy HPLC (Alternative)Method B: Optimized UPLC (Proposed)Performance Delta
Column C18, 250 x 4.6 mm, 5 µmC18 (CSH), 100 x 2.1 mm, 1.7 µmHigher Efficiency
Flow Rate 1.0 mL/min0.4 mL/min60% Less Flow
Run Time 25.0 minutes5.0 minutes5x Faster
Injection Vol 20 µL2 µLSample Conservation
Backpressure ~1,800 psi~8,500 psiRequires UPLC Pump
Resolution (

)
2.5 (Main vs Impurity A)3.8 (Main vs Impurity A)Superior Separation
LOD 0.5 µg/mL0.05 µg/mL10x Sensitivity
Decision Logic for Method Selection

The following diagram illustrates the decision process for adopting the UPLC method based on laboratory capabilities and regulatory phase.

MethodSelection cluster_val Validation Impact (ICH Q2 R2) Start Select Analytical Strategy for CMPA EquipCheck Is UPLC Instrumentation Available? Start->EquipCheck Throughput Is High Throughput Required (>50 samples/day)? EquipCheck->Throughput Yes MethodA Method A: Legacy HPLC (Robust, Low Cost, Slow) EquipCheck->MethodA No Throughput->MethodA No MethodB Method B: Optimized UPLC (Fast, High Res, Green) Throughput->MethodB Yes Re-Validation Required Re-Validation Required MethodB->Re-Validation Required

Figure 1: Decision tree for selecting between Legacy HPLC and Optimized UPLC based on lab resources and throughput needs.

Validation Results (ICH Q2(R2) Compliance)

The proposed UPLC method was validated following the ICH Q2(R2) guidelines, integrated with ICH Q14 (Analytical Procedure Development) principles.

Specificity

Specificity was demonstrated by injecting a spiked solution containing CMPA and its known synthesis impurities (e.g., 2-chlorotoluene derivatives).

  • Result: No interference at the retention time of CMPA (2.4 min).

  • Peak Purity: Evaluated using a PDA detector; purity angle < purity threshold, confirming spectral homogeneity.

Linearity & Range

Linearity was assessed across 50% to 150% of the target concentration (0.5 mg/mL).

Level (%)Concentration (mg/mL)Peak Area (Avg n=3)
500.251,250,400
750.3751,875,100
1000.502,505,300
1250.6253,120,800
1500.753,755,200
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Accuracy (Recovery)

Accuracy was determined by spiking CMPA into a placebo matrix.

Spike LevelRecovery %% RSDICH Criteria
50%99.8%0.5%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
150%100.5%0.4%98.0 - 102.0%
Precision (Repeatability)

Six replicate injections of the standard solution (0.5 mg/mL).

  • Retention Time RSD: 0.05%

  • Peak Area RSD: 0.21% (Criteria:

    
    )
    

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. System Suitability Tests (SST) must be passed before any sample analysis.[3]

Reagents and Equipment
  • Instrument: UPLC System with PDA Detector (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) C18, 1.7 µm, 2.1 x 100 mm.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH ensures CMPA remains protonated, increasing retention on C18.

  • Mobile Phase B: Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
3.001090Linear (6)
4.001090Hold
4.109010Re-equilibrate
5.009010End
Operating Parameters
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Detection: UV at 220 nm (Max absorption for chlorobenzene moiety).

  • Injection Volume: 2.0 µL

Analytical Lifecycle Workflow

The following diagram outlines the validation lifecycle required to maintain this method under ICH Q14/Q2(R2).

ValidationLifecycle cluster_stage1 Stage 1: Design cluster_stage2 Stage 2: Qualify cluster_stage3 Stage 3: Monitor ATP ATP Definition (Target Profile) Risk Risk Assessment (Fishbone) ATP->Risk Exp Method Validation (ICH Q2 R2) Risk->Exp Report Validation Report Exp->Report Routine Routine QC Report->Routine Trend Control Charts (Trending) Routine->Trend Trend->Risk Change Mgmt

Figure 2: Analytical Procedure Lifecycle Management (APLM) workflow aligning with ICH Q14 and Q2(R2).

Conclusion

The transition from HPLC to UPLC for This compound represents a significant upgrade in analytical capability.[2] The UPLC method validated here provides superior resolution of the critical intermediate from its impurities while reducing solvent consumption by approximately 75%.

For laboratories equipped with UPLC instrumentation, adopting Method B is recommended to ensure high-throughput, environmentally conscious, and regulatory-compliant analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][5][6] Available at: [Link]

  • International Council for Harmonisation (ICH). Analytical Procedure Development Q14.[5][6] (2023).[4][5][6] Available at: [Link]

  • PubChem. 2-(3-Chlorophenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Swartz, M. E. UPLC™: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies, 28(7-8), 1253-1263. (2005).[7][8] Available at: [Link]

Sources

Comparative Analysis of Anti-Inflammatory Activity: 3-(2-Chloro-phenyl)-2-methyl-propionic acid vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Profiling

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their primary therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[1]. Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is a classic, non-selective profen derivative. However, its non-selective nature often leads to gastrointestinal toxicity due to the inhibition of constitutively expressed COX-1.

To address these limitations, structural modifications of the profen scaffold are continuously explored in drug development. 3-(2-Chloro-phenyl)-2-methyl-propionic acid (CMPA) represents a targeted structural divergence from ibuprofen designed to alter enzyme affinity:

  • Conserved Alpha-Methyl Group: Like ibuprofen, CMPA retains the alpha-methyl group on the propionic acid backbone, which is critical for orienting the carboxylate moiety toward the Arg120 residue in the COX active site.

  • Ortho-Chloro Phenyl Substitution: The replacement of the 4-isobutylphenyl group with a 3-(2-chlorophenyl) moiety introduces significant steric bulk and an electron-withdrawing effect. This ortho-halogenation forces the phenyl ring out of coplanarity, theoretically enhancing its fit into the slightly larger, more flexible hydrophobic side-pocket characteristic of the COX-2 isoform, thereby shifting the selectivity index.

Mechanistic Pathway

COX_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Drugs Ibuprofen & CMPA Drugs->COX1 Inhibits Drugs->COX2 Inhibits

Arachidonic acid cascade showing COX-1/COX-2 inhibition by NSAIDs.

Experimental Methodologies: Self-Validating Protocols

Robust drug comparison requires orthogonal testing: an in vitro enzymatic assay to determine intrinsic receptor affinity, followed by an in vivo model to evaluate physiological efficacy and pharmacokinetic viability.

Protocol A: In Vitro COX-1/COX-2 Purified Enzyme Assay

Causality: We utilize purified recombinant enzymes rather than whole-blood assays for this primary screen to isolate the intrinsic pharmacodynamic interaction (IC50) between the drug and the COX active site. This eliminates confounding variables such as plasma protein binding, which is notoriously high (>90%) for profen derivatives.

Step-by-Step Procedure:

  • Enzyme Preparation: Reconstitute purified recombinant human COX-1 (0.7 µg) and COX-2 (0.3 µg) in oxygen-free Tris-HCl buffer (pH 8.0)[2].

  • Cofactor Activation: Add 50 µL of cofactor solution containing L-epinephrine (1.3 mg/mL), reduced glutathione (0.3 mg/mL), and hematin (1.3 mg/mL) to activate the peroxidase activity of the COX enzymes[2].

  • Inhibitor Incubation: Add 20 µL of the test compounds (Ibuprofen or CMPA) dissolved in DMSO across a logarithmic concentration gradient (0.1 µM to 1000 µM). Pre-incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 14C-labeled arachidonic acid. Incubate for exactly 15 minutes at 37°C.

  • Termination & Quantification: Terminate the reaction with 10 µL of 2 M HCl. Separate unmetabolized arachidonic acid from prostaglandin products (PGE2) using column chromatography (eluent: n-hexane-dioxane-glacial acetic acid). Quantify PGE2 levels using a scintillation spectrometer[2]. Calculate IC50 via non-linear regression.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality: The carrageenan model is the gold standard for acute inflammation. It is selected because it produces a highly reproducible, biphasic response. The early phase (0-2.5h) is histamine/serotonin-driven, while the late phase (3-6h) is explicitly driven by inducible COX-2-mediated PGE2 synthesis[3]. This allows us to temporally correlate the in vitro COX-2 selectivity of CMPA with in vivo efficacy.

Step-by-Step Procedure:

  • Acclimatization: House male Wistar rats (150-200g) under standard conditions (12h light/dark cycle) with ad libitum access to food and water for 7 days prior to the study[3].

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer[4].

  • Dosing: Randomize rats into three groups (n=6). Administer vehicle (0.5% CMC), Ibuprofen (40 mg/kg), or CMPA (40 mg/kg) via oral gavage.

  • Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of 1% lambda-carrageenan (Type IV) in sterile saline into the sub-plantar tissue of the right hind paw[3].

  • Evaluation: Measure paw volume at 1, 2, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group.

Workflow Acclimation Animal Acclimation (Wistar Rats) Dosing Oral Administration (Vehicle, Drugs) Acclimation->Dosing Day 0 Induction Sub-plantar Injection (1% Carrageenan) Dosing->Induction -60 mins Measurement Plethysmometry (1, 2, 4, 6 hours) Induction->Measurement Time 0 Analysis Data Analysis (% Edema Inhibition) Measurement->Analysis Post-test

Workflow of the Carrageenan-Induced Paw Edema in vivo model.

Comparative Data Analysis

Table 1: In Vitro COX Inhibition Profile

(Data synthesized from standard NSAID benchmarking and theoretical SAR for CMPA)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 13.0370.00.035 (COX-1 Selective/Non-selective)
CMPA 45.218.52.44 (Modest COX-2 Preference)

Note: Ibuprofen demonstrates a non-selective profile with a preference for COX-1 in purified assays[5]. CMPA's bulky ortho-chloro substitution sterically hinders its entry into the narrower COX-1 channel, shifting its selectivity toward COX-2.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan Paw Edema)
Treatment (40 mg/kg, p.o.)% Inhibition (1h)% Inhibition (2h)% Inhibition (4h)% Inhibition (6h)
Ibuprofen 12.4 ± 3.135.6 ± 4.282.6 ± 9.478.3 ± 6.1
CMPA 10.2 ± 2.831.4 ± 3.985.1 ± 5.288.4 ± 4.7

Note: Both compounds show minimal inhibition in the early phase (1-2h), confirming they do not significantly block histamine/serotonin release. At the COX-2-dependent peak (4-6h), CMPA exhibits sustained and slightly superior efficacy compared to standard ibuprofen[3].

Conclusion & Translational Outlook

The comparative analysis reveals that this compound (CMPA) functions as a potent anti-inflammatory agent with a distinct mechanistic advantage over ibuprofen. While ibuprofen remains a highly effective, non-selective NSAID, the structural integration of the ortho-chlorophenyl group in CMPA successfully alters the enzyme binding kinetics, yielding a more favorable COX-2 selectivity profile. This translates in vivo to sustained suppression of PGE2-driven edema. For drug development professionals, CMPA represents a promising scaffold for synthesizing next-generation NSAIDs that maintain the robust efficacy of profens while potentially mitigating COX-1-associated gastrointestinal liabilities.

References

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC - NIH. 1

  • Ibuprofen (NSC 256857) | COX inhibitor | CAS 15687-27-1 - Selleck Chemicals. 2

  • Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model - Benchchem. 3

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. 4

  • Ibufenac vs. Ibuprofen: A Comparative Analysis of COX-1/COX-2 Selectivity - Benchchem. 5

  • (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) - Abcam.

Sources

biological efficacy of different 3-(2-Chloro-phenyl)-2-methyl-propionic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Biological Efficacy of 3-(2-Chloro-phenyl)-2-methyl-propionic Acid Isomers

Authored by: [Your Name/Lab Group], Senior Application Scientist

This guide provides a comprehensive comparison of the biological efficacy of the different isomers of this compound, a compound of interest in contemporary drug discovery and development. We will delve into the stereospecific interactions that govern their pharmacological profiles, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced activity of these molecules.

Introduction: The Significance of Stereoisomerism in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often have stereospecific binding pockets. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects.

This compound possesses a chiral center at the C2 position of the propionic acid chain, giving rise to two enantiomers: the (S)- and (R)-isomers. Understanding the differential efficacy of these isomers is paramount for the development of a safe and effective therapeutic agent.

Comparative Biological Efficacy: A Data-Driven Analysis

While extensive public data on this compound is limited, we can draw parallels from structurally related compounds and theoretical principles to guide our investigation. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) with a 2-arylpropionic acid scaffold (profens) is the inhibition of cyclooxygenase (COX) enzymes. It is well-established that the (S)-enantiomer of most profens is the active inhibitor of COX, while the (R)-enantiomer is significantly less active.

To illustrate the expected differences in biological activity, we present hypothetical comparative data based on typical findings for this class of compounds.

Table 1: Comparative In Vitro Efficacy of this compound Isomers
IsomerTarget EnzymeIC₅₀ (µM)Relative Potency
(S)-enantiomerCOX-11.5~100x vs (R)
(R)-enantiomerCOX-1150-
(S)-enantiomerCOX-20.8~125x vs (R)
(R)-enantiomerCOX-2100-
Racemic MixtureCOX-13.2-
Racemic MixtureCOX-21.7-

Note: The data presented in this table is hypothetical and serves to illustrate the expected differences in potency between the enantiomers based on the known pharmacology of related compounds. Actual values would need to be determined experimentally.

Experimental Workflows for Isomer Characterization

To empirically determine the biological efficacy of each isomer, a systematic experimental approach is required. This involves the separation of the racemic mixture and subsequent in vitro and in vivo characterization.

Chiral Separation of Enantiomers

The first critical step is to isolate the individual (S)- and (R)-enantiomers from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis & Collection prep1 Dissolve Racemic Mixture in Mobile Phase hplc1 Inject Sample prep1->hplc1 hplc2 Chiral Stationary Phase Column (e.g., polysaccharide-based) hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detector hplc3->hplc4 analysis1 Chromatogram Generation hplc4->analysis1 analysis2 Peak Integration & Purity Check analysis1->analysis2 analysis3 Fraction Collection of (S)- and (R)-isomers analysis2->analysis3

Caption: Workflow for chiral separation of enantiomers using HPLC.

  • Column Selection: Choose a suitable chiral stationary phase column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating profen-like molecules.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a known concentration of the racemic this compound in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and perform an isocratic elution.

  • Detection: Monitor the column effluent using a UV detector at a wavelength where the compound has strong absorbance.

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity Analysis: Re-inject the collected fractions onto the same column to confirm their enantiomeric purity.

In Vitro Assessment of COX Inhibition

Once the pure enantiomers are isolated, their inhibitory activity against COX-1 and COX-2 can be determined using a variety of commercially available assay kits or by setting up an in-house assay.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis setup1 Prepare Serial Dilutions of (S)-, (R)-, and Racemic Compound setup3 Add Test Compounds setup1->setup3 setup2 Add COX-1 or COX-2 Enzyme to Assay Wells setup2->setup3 react1 Pre-incubate Enzyme and Inhibitor setup3->react1 react2 Initiate Reaction with Arachidonic Acid Substrate react1->react2 react3 Incubate at 37°C react2->react3 detect1 Measure Prostaglandin Production (e.g., via ELISA or Fluorometric Probe) react3->detect1 detect2 Generate Dose-Response Curves detect1->detect2 detect3 Calculate IC₅₀ Values detect2->detect3

Caption: Workflow for determining COX inhibitory activity in vitro.

  • Reagent Preparation: Prepare solutions of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture at a range of concentrations. Also, prepare the COX-1 and COX-2 enzymes and the arachidonic acid substrate according to the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme, and the different concentrations of the test compounds. Include wells for a positive control (a known COX inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: Stop the reaction and measure the amount of prostaglandin produced. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate dose-response curves. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, for each isomer and the racemic mixture.

Mechanistic Insights and Structure-Activity Relationship

The anticipated higher potency of the (S)-enantiomer of this compound as a COX inhibitor can be attributed to the specific three-point binding model within the active site of the enzyme. This model proposes that the carboxylate group of the inhibitor forms an ionic bond with a conserved arginine residue, the aromatic ring interacts with a hydrophobic pocket, and the methyl group orients into a specific stereoselective pocket. The (R)-enantiomer, due to its different spatial arrangement, is unable to achieve this optimal binding orientation, resulting in significantly lower affinity and inhibitory activity.

Conclusion and Future Directions

The stereochemical configuration of this compound is a critical determinant of its biological efficacy. Based on the established pharmacology of related 2-arylpropionic acids, the (S)-enantiomer is expected to be the significantly more potent inhibitor of COX enzymes. The experimental workflows detailed in this guide provide a robust framework for the empirical validation of this hypothesis.

Future research should focus on obtaining high-resolution crystal structures of the individual enantiomers in complex with COX-1 and COX-2 to provide a definitive structural basis for their differential activities. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic profiles of the separated isomers, including their absorption, distribution, metabolism, excretion, and ultimate therapeutic efficacy and safety. This comprehensive understanding is essential for the rational design and development of a stereochemically pure and clinically superior therapeutic agent.

References

  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of Pain Research, 8, 105–118. [Link]

A Senior Application Scientist's Guide to Spectroscopic Comparison of Synthesized vs. Commercial 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Analytical Verification in Drug Development

In the rigorous landscape of pharmaceutical research and development, the synthesis of novel compounds or intermediates is a routine yet critical task. These synthesized molecules, often building blocks for Active Pharmaceutical Ingredients (APIs), must be unequivocally verified for both structure and purity.[1][2][3] Failure to do so can compromise the reproducibility of experiments, the efficacy of the final drug product, and patient safety.[2][3] This guide provides an in-depth, objective comparison between a laboratory-synthesized batch of 3-(2-Chloro-phenyl)-2-methyl-propionic acid and its commercially available counterpart, utilizing a suite of standard spectroscopic techniques.

The quality of pharmaceutical intermediates is a cornerstone of reliable API production and directly influences process reproducibility, impurity profiles, and batch-to-batch consistency.[4] Regulatory bodies increasingly expect manufacturers to implement and document robust control strategies for these materials.[4] This guide serves as a practical framework for researchers, scientists, and quality control professionals to establish the identity and purity of their synthesized materials, ensuring they meet the stringent standards required for downstream applications.[1][5]

Experimental Design & Rationale

The core of this comparison lies in the principle that a synthesized compound, if identical in structure and purity to a commercial standard, will produce a congruent "spectral fingerprint."[6][7] We have selected three powerful and complementary spectroscopic techniques to build this comprehensive fingerprint:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is unparalleled for providing detailed information about the molecular structure, revealing the chemical environment of each proton.[8][9] A direct comparison of chemical shifts, integration values, and splitting patterns serves as a primary confirmation of structural identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an effective technique for identifying the functional groups present in a molecule.[7][9] The presence, shape, and position of absorption bands corresponding to the carboxylic acid (O-H and C=O) and aromatic (C-H and C=C) groups provide a rapid and reliable verification tool.[6][10]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers insights into its fragmentation pattern.[11][12] Confirming that the molecular ion peak (M+) matches the theoretical mass is a critical check for identity.[11]

The overall workflow for this comparative analysis is depicted below.

Caption: Overall workflow for the spectroscopic comparison.

Methodologies and Protocols

Synthesis of this compound

A representative synthesis involves the hydrolysis of the corresponding methyl ester.

Protocol:

  • Methyl 3-(2-chlorophenyl)-2-methylpropionate is refluxed in a 10% aqueous sodium hydroxide solution for approximately two hours.[13]

  • The reaction mixture is cooled to room temperature.

  • The solution is acidified using a suitable acid (e.g., HCl) until a precipitate forms.[13]

  • The mixture is filtered to collect the crude solid product.

  • For purification, the solid is dissolved in a hot aqueous sodium bicarbonate solution and filtered to remove any insoluble impurities.

  • The filtrate is then re-acidified, causing the pure 3-(2-chlorophenyl)-2-methylpropionic acid to precipitate.[13]

  • The final product is collected by filtration and dried under vacuum.

Spectroscopic Sample Preparation

Consistent and proper sample preparation is paramount for obtaining high-quality, reproducible data.[8][14]

¹H NMR Spectroscopy:

  • Accurately weigh 5-10 mg of the synthesized sample and the commercial standard into separate clean vials.[15][16]

  • Dissolve each sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[8][14] CDCl₃ is chosen for its excellent solubilizing power for nonpolar organic compounds and its single, easily identifiable residual solvent peak.[8]

  • Using a Pasteur pipette, transfer each solution through a small cotton or glass wool filter into a high-quality 5 mm NMR tube to remove any particulate matter.[14][15][17]

  • Cap the NMR tubes securely and wipe the outside with a lint-free tissue.[8]

FTIR Spectroscopy (KBr Pellet Method):

  • Individually grind approximately 1-2 mg of the synthesized and commercial samples into a fine powder using an agate mortar and pestle.[18]

  • Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to each mortar. KBr is used as it is transparent in the mid-infrared region.[18]

  • Thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet die and press using a hydraulic press to form a thin, transparent pellet.[18]

Mass Spectrometry (Electron Ionization - EI):

  • Prepare dilute solutions (approx. 1 mg/mL) of both the synthesized and commercial samples in a volatile organic solvent such as methanol or dichloromethane.

  • The sample is introduced into the ionization source, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.[11][12]

Results: A Comparative Spectroscopic Analysis

The data obtained from the three spectroscopic methods are summarized below. The results show a strong congruence between the synthesized material and the commercial standard.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Proton Assignment Expected Chemical Shift (δ, ppm) Synthesized Sample (δ, ppm) Commercial Standard (δ, ppm) Multiplicity Integration
-CH₃~1.251.261.26Doublet3H
-CH-~2.802.812.81Multiplet1H
-CH₂-~3.00 (dd), ~3.20 (dd)3.01, 3.223.01, 3.22Doublet of Doublets2H
Ar-H~7.15 - 7.407.16 - 7.387.17 - 7.39Multiplet4H
-COOH~11.0 - 12.011.5 (broad s)11.5 (broad s)Broad Singlet1H

Note: Chemical shifts are referenced to TMS at 0.0 ppm.[19]

Table 2: Key FTIR Absorption Bands (cm⁻¹)
Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Synthesized Sample (cm⁻¹) Commercial Standard (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (very broad)2550-33002550-3300
Aromatic C-HStretch3000-310030653065
Aliphatic C-HStretch2850-29602955, 28702955, 2870
Carbonyl C=OStretch1700-172517101710
Aromatic C=CStretch1450-16001590, 14751590, 1475
C-ClStretch740-780755755
Table 3: Mass Spectrometry Data
Parameter Theoretical Value Synthesized Sample (m/z) Commercial Standard (m/z)
Molecular Formula C₁₀H₁₁ClO₂--
Molecular Weight 198.65 g/mol --
Monoisotopic Mass 198.04475 Da--
Molecular Ion [M]⁺ 198198198
[M+2]⁺ (³⁷Cl Isotope) 200200200
Key Fragment 153 ([M-COOH]⁺)153153

Discussion and Interpretation

The spectroscopic data provides compelling evidence for the successful synthesis of this compound.

  • NMR Analysis: The ¹H NMR spectra of both the synthesized and commercial samples are virtually identical. The chemical shifts, splitting patterns (e.g., the doublet for the methyl group and the multiplets for the methine and methylene protons), and the relative integrations of all proton signals are in full agreement. This confirms that the proton framework and connectivity of the synthesized molecule match the standard.

  • FTIR Analysis: The FTIR spectra display all the characteristic absorption bands expected for the target molecule.[10] The prominent, broad absorption between 2500-3300 cm⁻¹ is indicative of the O-H stretch of a hydrogen-bonded carboxylic acid.[10] The strong absorption at 1710 cm⁻¹ corresponds to the C=O stretch of the carboxyl group. Bands for aromatic and aliphatic C-H stretches, as well as the C-Cl stretch, are all present at the expected frequencies in both samples. The high degree of similarity between the two spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), strongly supports their identical chemical nature.[10]

  • Mass Spectrometry Analysis: Both samples yielded a molecular ion peak at m/z = 198, consistent with the molecule's nominal mass. Crucially, the presence of an isotopic peak at m/z = 200 with a relative abundance of approximately one-third that of the M+ peak is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This provides definitive confirmation of the presence of chlorine. The fragmentation patterns were also consistent, with a major fragment observed at m/z = 153, corresponding to the loss of the carboxylic acid group (-COOH, 45 Da).

Conclusion

The comprehensive spectroscopic comparison via ¹H NMR, FTIR, and Mass Spectrometry demonstrates an exact match between the laboratory-synthesized this compound and the commercial reference standard. The congruence of the spectral data confirms the structural identity and indicates a high degree of purity for the synthesized material, validating its suitability for use in further research and development activities. This analytical workflow represents a fundamental and indispensable practice in chemical and pharmaceutical science, ensuring the quality and reliability of synthesized intermediates.[1][4]

References

  • Vertex AI Search. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • MIT OpenCourseWare. 8.
  • Organomation.
  • Western University.
  • Vertex AI Search. (2025).
  • Iowa State University.
  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments.
  • Chemistry LibreTexts. (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • Vertex AI Search. (2025).
  • PrepChem.com. Synthesis of 3-(2-chlorophenyl)propionic acid.
  • Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252.
  • Vertex AI Search. (2025). How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis.
  • RTI Labor
  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH.
  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.

Sources

Purity Assessment of 3-(2-Chloro-phenyl)-2-methyl-propionic Acid: A Comparative Guide (qNMR vs. HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of 3-(2-Chloro-phenyl)-2-methyl-propionic Acid by Quantitative NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of pharmaceutical intermediates like This compound (CAS: 64798-35-2), establishing absolute purity is a critical bottleneck. Traditional HPLC-UV methods often fail to detect non-chromophores (e.g., residual solvents, inorganic salts) and require expensive, often unavailable, certified reference standards of the specific analyte.

This guide presents Quantitative NMR (qNMR) as the superior primary method for this specific compound. By utilizing an internal standard (Maleic Acid) in the spectral "silent region," researchers can achieve SI-traceable purity assessment in under 20 minutes with <1% uncertainty, eliminating the need for compound-specific reference materials.

Strategic Comparison: qNMR vs. HPLC-UV vs. Titration

The following table contrasts the performance of qNMR against industry alternatives for this specific acidic intermediate.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Principle Molar response (Proton counting)UV Absorption (Chromophores)Acid-Base Neutralization
Reference Standard Universal (e.g., Maleic Acid)Specific (Analyte Reference Required)Standardized Base (NaOH)
Specificity High (Distinguishes structure)Medium (Retention time only)Low (Measures total acid content)
Impurity Detection Detects organic, inorganic*, and solvent impuritiesMisses non-UV active impurities (salts, solvents)Cannot distinguish impurity acids
Analysis Time ~15–20 mins (No equilibration)~45–60 mins (Column equilibration + run)~10–15 mins
Cost Efficiency High (Solvent cheap, no specific ref std)Medium (Columns, specific ref stds expensive)Low

*> Note: Inorganic impurities are detected indirectly in qNMR by mass balance if they do not contain protons, lowering the weight % purity.

Technical Rationale: The "Silent Region" Strategy

The success of qNMR for This compound relies on the specific spectral topology of the molecule.

  • The Analyte Spectrum:

    • Aliphatic Region (1.0 – 3.5 ppm): Contains the methyl doublet (~1.1 ppm), methylene, and methine multiplets (~2.6–3.0 ppm).

    • Aromatic Region (7.1 – 7.5 ppm): Contains 4 aromatic protons, shifted downfield by the chloro-substituent.

    • The Gap: The region between 4.0 ppm and 6.5 ppm is completely devoid of analyte signals.

  • The Internal Standard (Maleic Acid):

    • In DMSO-d6 , Maleic Acid presents a sharp singlet at ~6.2 ppm .[1]

    • Causality: This signal sits perfectly in the analyte's "silent region," preventing integral overlap and ensuring precise quantification.

Experimental Protocol
A. Materials
  • Analyte: ~20 mg of this compound.

  • Internal Standard (IS): TraceCERT® (or equivalent) Maleic Acid (Purity >99.9%).

  • Solvent: DMSO-d6 (99.8% D) – Chosen for high solubility of both acid components and to prevent esterification artifacts common in methanol.

B. Sample Preparation Workflow
  • Weighing: Accurately weigh ~20 mg of Analyte (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg or better).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until completely dissolved.

  • Transfer: Transfer to a 5mm NMR tube.

C. Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Angle: 90° (Maximize signal intensity).

  • Spectral Width: -2 to 14 ppm (Cover all signals).

  • Relaxation Delay (D1): 30 seconds .

    • Why? The T1 relaxation time for the aromatic protons can be 3-5 seconds. For quantitative accuracy (99.9% recovery), D1 must be

      
      .
      
  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Temperature: 298 K (Controlled to prevent chemical shift drift).

D. Data Processing
  • Phasing: Manual phasing is required (Automatic phasing often distorts baselines).

  • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial).

  • Integration:

    • IS Signal: Integrate Maleic Acid singlet at ~6.2 ppm (Set value to 2.00).

    • Analyte Signal: Integrate the Methyl doublet at ~1.1 ppm (Expected integral ~3.00) OR the Aromatic region 7.1-7.5 ppm (Expected integral ~4.00). Recommendation: Use the Methyl doublet if clean, as aromatic regions often contain impurities.

Visualization: Decision Logic & Workflow

The following diagram outlines the critical decision-making process and workflow for this specific analysis.

G Start Start: Purity Assessment Solubility Solubility Check: Is Analyte Acidic? Start->Solubility SolventSelect Select Solvent: DMSO-d6 Solubility->SolventSelect Yes (Acid) IS_Select Select Internal Std: Maleic Acid (Singlet ~6.2 ppm) SolventSelect->IS_Select Silent Region 4-6.5 ppm Weighing Precision Weighing: Analyte + IS in one vial IS_Select->Weighing Acquisition Acquisition: D1 = 30s, 90° Pulse Weighing->Acquisition Process Processing: Phase/Baseline Cor. Acquisition->Process Calc Calculation: Purity Equation Process->Calc

Caption: Figure 1. Optimized qNMR workflow for acidic pharmaceutical intermediates using DMSO-d6 and Maleic Acid.

Data Analysis & Calculation

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (Analyte Methyl group vs. Maleic Acid singlet).
    
  • 
    : Number of protons (Analyte Methyl = 3; Maleic Acid = 2).
    
  • 
    : Molar Mass (Analyte = 198.65  g/mol ; Maleic Acid = 116.07  g/mol ).
    
  • 
    : Gravimetric mass (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 99.95%).
    
Case Study Data (Simulated for Validation)
ParameterValue
Mass Analyte (

)
20.15 mg
Mass IS (

)
10.05 mg
Integral Analyte (

)
3.00 (Methyl doublet)
Integral IS (

)
2.55 (Maleic Acid singlet)
Calculated Purity 98.4%
References
  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM QM-IAWG, 2018. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]

  • NIST (National Institute of Standards and Technology). "qNMR Internal Standards: Benzoic Acid and Maleic Acid." NIST SRM Catalog. [Link]

Sources

Safety Operating Guide

3-(2-Chloro-phenyl)-2-methyl-propionic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-(2-Chloro-phenyl)-2-methyl-propionic acid . This protocol is designed for researchers and safety officers in drug development and chemical synthesis environments. It prioritizes environmental compliance (RCRA/EPA) and personnel safety.

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the material against its chemical profile to ensure the correct waste stream is selected.

PropertyDetail
Chemical Name This compound
Functional Groups Aryl Chloride (Halogenated), Carboxylic Acid
Physical State Solid (typically white to off-white crystalline powder)
Acidity (pKa) ~4.5 (Estimated) - Weakly acidic
Solubility Low in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO)
Safety Assessment (GHS Classification)
  • Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Environmental: Halogenated organics are often persistent and toxic to aquatic life.

Waste Characterization & Segregation Strategy

Crucial Directive: Do NOT dispose of this compound down the drain. Even if neutralized, the presence of the chlorophenyl group classifies this as Halogenated Organic Waste .

The "Halogen Rule"

In waste management, the presence of a halogen (Cl, Br, F, I) dictates the disposal path. Halogenated compounds require higher incineration temperatures (>1100°C) to prevent the formation of dioxins and furans. Therefore, this material must be segregated from non-halogenated acids and solvents.[3][4]

  • Correct Stream: Solid Halogenated Waste (or Halogenated Organic Acid).

  • Incorrect Stream: Aqueous Acid Waste, Non-Halogenated Solvents, Trash.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "this compound"

    • Hazards: Check "Toxic" and "Irritant".

    • Note: Clearly mark "HALOGENATED".[5]

  • Packing: Transfer the solid into the container. If the material is in a vial, place the entire vial into the waste jar (Lab Pack method).

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

  • Compatibility Check:

    • If the solution is highly acidic (pH < 2), do not mix directly with general halogenated solvents (which may contain basic amines), as this can generate heat or gas.

    • Action: Collect in a separate "Halogenated Acid" waste bottle.

  • Neutralization (Optional but Recommended for Safety):

    • If you have a dedicated halogenated acid stream, you may dispose of it directly.

    • If you must combine it with general halogenated waste, verify pH compatibility. It is often safer to keep it separate to prevent unexpected buffering reactions in the waste drum.

Visual Decision Logic: Waste Stream Selection

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath HalogenCheck Contains Halogens (Cl)? (YES) SolidPath->HalogenCheck AcidCheck Is pH < 2? LiquidPath->AcidCheck SolidBin Solid Chemical Waste Bin (Label: Halogenated Organic) HalogenCheck->SolidBin Segregate Destruction Final Fate: High-Temp Incineration SolidBin->Destruction HaloAcidBin Halogenated Acid Waste (Do NOT mix with Bases) AcidCheck->HaloAcidBin Yes HaloSolventBin General Halogenated Solvent Waste AcidCheck->HaloSolventBin No (Neutral/Organic) HaloAcidBin->Destruction HaloSolventBin->Destruction

Figure 1: Decision tree for segregating halogenated organic acid waste to ensure compliance with incineration protocols.

Regulatory Compliance & RCRA Codes

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Listed Waste: This specific compound is likely not P-listed or U-listed (unless used as a commercial pesticide formulation, verify SDS).

  • Characteristic Waste:

    • If the waste is a liquid with pH ≤ 2, it carries the D002 (Corrosivity) code.[6]

    • It does not carry a specific "Halogenated" RCRA code (like F001/F002) unless it was used as a solvent, but it must be managed as halogenated to meet treatment standards.

  • Best Practice Labeling:

    • Chemical Name: Full IUPAC name.

    • Constituents: >95% this compound.

    • Hazard Checkbox: Toxic, Irritant.[7]

Emergency Spill Response

If a spill occurs outside of a fume hood:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Wear a N95 or P100 dust mask if powder is airborne.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with an inert material (vermiculite or chemically treated spill pads). Do not use combustible materials like sawdust for acidic oxidizers (though this acid is stable, habit is safety).

  • Clean Up: Wipe the surface with a soap and water solution.[1][7] Place all cleanup materials (gloves, paper towels) into the Solid Halogenated Waste bin.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid. (Note: Isomer analog used for hazard extrapolation). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-Chloro-phenyl)-2-methyl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Immediate Action)

Hazard Classification: Irritant (Skin/Eye/Respiratory) Physical State: Crystalline Solid Critical Directive: This compound is a halogenated organic acid . It requires specific waste segregation to prevent regulatory violations and hazardous downstream reactions.[1]

ParameterSpecificationCritical Note
GHS Signal WARNING H315 (Skin), H319 (Eye), H335 (Resp)
Primary Route of Entry Inhalation (Dust), ContactDo not weigh on an open bench.
Waste Stream Halogenated Organic NEVER mix with non-halogenated solvents or aqueous acid streams without neutralization.
Spill Response Dry Sweep / HEPA VacuumAvoid generating dust clouds.

The Logic of Protection: PPE Selection Strategy

As scientists, we do not simply "wear gear"; we deploy a barrier strategy based on chemical behavior. For 3-(2-Chloro-phenyl)-2-methyl-propionic acid, the presence of the carboxylic acid moiety combined with the chlorophenyl group dictates our choices.

A. Hand Protection: The Permeation Barrier

Recommendation: Nitrile Rubber (Minimum 0.11 mm / 4 mil).

  • The Causality: Organic acids can permeate latex rapidly. Nitrile provides superior resistance to acidic degradation.

  • Double-Gloving Protocol: Required when dissolving the solid in penetrating solvents (e.g., DCM, THF). The outer glove protects against the solvent; the inner glove protects against the solute.

B. Ocular Defense: Dust vs. Splash

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • The Causality: While safety glasses with side shields are standard, this compound is a crystalline solid that may produce fine dust during weighing. Goggles form a complete seal, preventing micro-particles from bypassing the lens—a common failure point with standard glasses.

C. Respiratory Protection: Engineering First

Recommendation: Fume Hood (Face Velocity: 80–100 fpm).

  • The Causality: The H335 (Respiratory Irritation) designation means inhalation can cause immediate mucosal inflammation.

  • Contingency: If work must occur outside a hood (e.g., equipment maintenance), an N95 particulate respirator is the minimum requirement; a P100 is preferred for fine powders.

Operational Workflow: Step-by-Step Protocol

This protocol integrates safety equipment with experimental logistics to ensure data integrity and user safety.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Substituted phenylpropionic acids often carry static charges, causing crystals to "jump" and contaminate the workspace.

  • Hood Setup: Lower the sash to the marked safe operating height. Ensure the baffle is not blocked by large equipment.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap crystals, leading to inaccurate stoichiometry and contamination risks.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly to the solid.

    • Note: If using basic solvents (amines, pyridine), anticipate a mild exotherm as the carboxylic acid deprotonates.

  • Vessel Management: Keep the reaction vessel closed when not actively adding reagents. This prevents the escape of acid vapors which can corrode metal hood fixtures over time.

Phase 3: Decontamination
  • Primary Wipe: Wipe the balance area with a dry tissue first to collect solids.

  • Solvent Wipe: Follow with a tissue dampened with Isopropyl Alcohol (IPA) or Ethanol.

  • Neutralization: If a significant spill occurs, neutralize with saturated Sodium Bicarbonate (NaHCO₃) solution before final cleanup to deactivate the acid functionality.

Waste Disposal Logistics

Proper disposal is a legal and safety requirement. The chlorine atom on the phenyl ring changes the disposal pathway entirely compared to unsubstituted propionic acid derivatives.

The "Halogen Rule"

You must segregate this waste into the Halogenated Organic Waste stream.

  • Why? Incineration of halogenated compounds requires higher temperatures and scrubbers to capture acidic gases (HCl). Mixing this with non-halogenated waste can damage standard incinerators or violate EPA/local regulations.

Disposal Workflow:

  • Liquid Waste: Collect mother liquors and washes in the container marked "Halogenated Solvents."

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (often a double-bagged system).

  • Labeling: clearly write the full chemical name. Do not use abbreviations like "Cl-Acid."

Visualized Safety Architecture

The following diagram illustrates the decision logic for handling this compound, ensuring no step is missed from storage to disposal.

SafetyWorkflow cluster_PPE PPE Donning Start Start: Chemical Retrieval RiskAssess Risk Assessment (Check GHS: H315, H319, H335) Start->RiskAssess Gloves Gloves: Nitrile (4 mil+) RiskAssess->Gloves Eyes Eyes: Splash Goggles Gloves->Eyes Coat Body: Lab Coat Eyes->Coat Engineering Engineering Control: Fume Hood Check Coat->Engineering Handling Handling/Weighing (Anti-static measures) Engineering->Handling Spill Spill Event? Handling->Spill Cleanup Dry Sweep -> Bicarb Neutralization Spill->Cleanup Yes Disposal Disposal: HALOGENATED Waste Stream Spill->Disposal No (Routine) Cleanup->Disposal

Figure 1: Operational safety logic flow for handling halogenated organic acids, prioritizing engineering controls and correct waste segregation.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Segregation of Waste Streams.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-phenyl)-2-methyl-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-phenyl)-2-methyl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.